(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
(1R)-1-(3-chloro-2-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVBNFPEJNNLJJ-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)Cl)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704132 | |
| Record name | (1R)-1-(3-Chloro-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253792-97-0 | |
| Record name | (1R)-1-(3-Chloro-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS No. 1253792-97-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (R)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride, a chiral amine intermediate with the CAS number 1253792-97-0. The document details its chemical and physical properties, provides a potential synthetic route based on available information, and discusses its likely application in the synthesis of alpha-adrenergic receptor modulators. While specific experimental data and direct evidence of its role in signaling pathways are not publicly available in peer-reviewed literature, this guide extrapolates potential methodologies and biological contexts based on related compounds and patent literature.
Chemical and Physical Properties
This compound is a key building block in pharmaceutical research and development. Its specific stereochemistry makes it valuable for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1253792-97-0 | [1][2] |
| Molecular Formula | C₈H₁₀Cl₂FN | |
| Molecular Weight | 210.08 g/mol | |
| Appearance | Solid (predicted) | |
| Chirality | (R)-enantiomer | |
| Purity | Typically >95% | |
| Solubility | Soluble in DMSO (predicted) |
Synthesis
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocols (Hypothetical)
The following are hypothetical, generalized procedures for the key steps outlined in the synthetic workflow. These are intended to serve as a starting point for methods development.
Step 1: Friedel-Crafts Acylation to form 1-(3-Chloro-2-fluorophenyl)ethan-1-one
-
To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0 °C, add acetyl chloride dropwise.
-
After stirring for 15-30 minutes, add 1-chloro-2-fluorobenzene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Asymmetric Reduction to (R)-1-(3-Chloro-2-fluorophenyl)ethanol
-
To a solution of (R)-2-methyl-CBS-oxazaborolidine in tetrahydrofuran (THF) at 0 °C, add borane-dimethyl sulfide complex dropwise.
-
After stirring for 15 minutes, add a solution of 1-(3-chloro-2-fluorophenyl)ethan-1-one in THF dropwise.
-
Stir the reaction at room temperature until completion.
-
Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.
-
Purify the chiral alcohol by column chromatography.
Step 3 & 4: Conversion to Amine via Azide Intermediate
-
Dissolve the (R)-alcohol, triphenylphosphine, and diphenylphosphoryl azide (DPPA) in an anhydrous solvent like THF.
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) dropwise.
-
Allow the reaction to proceed to completion, resulting in the (S)-azide (due to inversion of stereochemistry).
-
Reduce the azide to the corresponding (R)-amine using a standard method such as catalytic hydrogenation (H₂, Pd/C) or reduction with lithium aluminum hydride (LiAlH₄).
-
Work-up the reaction accordingly to isolate the crude amine.
Step 5: Hydrochloride Salt Formation
-
Dissolve the purified (R)-amine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.
-
Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Biological Context and Potential Signaling Pathways
While direct biological data for this compound is scarce, its use as a precursor for substituted phenethylamines suggests a role in the development of compounds targeting G-protein coupled receptors (GPCRs), specifically adrenergic receptors. A patent discloses the use of substituted phenethylamines as alpha-adrenergic receptor modulators for conditions such as nasal congestion, migraine, and asthma.[1]
Adrenergic receptors are a class of GPCRs that are activated by the catecholamines, norepinephrine and epinephrine. The signaling cascade initiated by the activation of α₁-adrenergic receptors, a likely target for derivatives of this compound, is depicted below.
References
An In-Depth Technical Guide to the Molecular Structure of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical research and development. This document consolidates available data on its chemical identity, structural features, and key properties. While detailed experimental protocols for its synthesis and specific spectral characterizations are not extensively available in the public domain, this guide furnishes a foundational understanding based on established chemical principles and data from chemical suppliers. The molecular structure is further elucidated through a 2D diagram generated using the DOT language.
Chemical Identity and Physicochemical Properties
This compound is a substituted phenylethylamine derivative. The presence of a chiral center at the alpha-carbon of the ethylamine chain results in two enantiomers, with the (R)-isomer being the focus of this guide. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
A summary of its key identifying and physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | (1R)-1-(3-chloro-2-fluorophenyl)ethanamine,hydrochloride | [1] |
| CAS Number | 1253792-97-0 | [1][2][3] |
| Molecular Formula | C₈H₁₀Cl₂FN | [1] |
| Molecular Weight | 210.076 g/mol | [1] |
| Formulation | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Purity | Typically available at 95% or 97% | [1][4] |
| Storage | Recommended at -20°C for long-term stability | [1] |
Note: Specific quantitative data for melting point and boiling point are not consistently reported across publicly available sources.
Molecular Structure
The molecular structure of this compound is characterized by a phenyl ring substituted with a chlorine atom at the 3-position and a fluorine atom at the 2-position. An (R)-configured 1-aminoethyl group is attached to the 1-position of the phenyl ring. The amine group is protonated to form the hydrochloride salt.
The following diagram illustrates the 2D molecular structure.
Experimental Protocols
Synthesis
The synthesis of this compound would likely involve a multi-step process starting from a substituted benzene derivative. A common approach for the synthesis of chiral amines is through the asymmetric reduction of a corresponding ketimine or the resolution of a racemic amine mixture.
A plausible, though not explicitly documented, synthetic workflow is outlined below.
Step 1: Reductive Amination: The synthesis would likely commence with 3-chloro-2-fluoroacetophenone. This starting material would undergo reductive amination, where the ketone is converted to an amine, often using ammonia or an ammonia source in the presence of a reducing agent.
Step 2: Chiral Resolution or Asymmetric Synthesis: To obtain the desired (R)-enantiomer, either a classical resolution of the resulting racemic amine using a chiral resolving agent (e.g., tartaric acid) would be performed, or an asymmetric synthesis approach would be employed. Asymmetric synthesis could involve the use of a chiral catalyst or a chiral auxiliary during the reduction step.
Step 3: Salt Formation: The isolated (R)-1-(3-chloro-2-fluorophenyl)ethanamine free base would then be treated with hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol) to precipitate the hydrochloride salt.
Characterization
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be used to confirm the presence and connectivity of the protons in the molecule. Expected signals would include those for the aromatic protons, the methine proton of the ethylamine chain, the methyl protons, and the amine protons.
-
¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule.
-
¹⁹F NMR spectroscopy would confirm the presence and chemical environment of the fluorine atom.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule. Key vibrational bands would be expected for the N-H bonds of the ammonium group, C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and the C-Cl and C-F bonds.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be essential to determine the enantiomeric purity of the final product.
Signaling Pathways and Biological Activity
While this compound is primarily utilized as a building block in the synthesis of more complex pharmaceutical agents, its structural similarity to other phenylethylamines suggests potential interactions with various biological targets. Phenylethylamine derivatives are known to interact with monoamine transporters and receptors in the central nervous system. However, specific studies detailing the biological activity or involvement in signaling pathways for this particular compound are not widely published. Any investigation into its biological effects would necessitate dedicated pharmacological screening and in vitro/in vivo studies.
Conclusion
This compound is a valuable chiral intermediate in medicinal chemistry. This guide has summarized its fundamental molecular and physicochemical properties based on available data. While a comprehensive experimental profile is not publicly accessible, the provided information serves as a crucial resource for researchers and scientists engaged in drug discovery and development. Further research is warranted to fully elucidate its synthetic pathways, detailed spectral characteristics, and potential biological activities.
References
Technical Guide: ¹H and ¹³C NMR Spectral Analysis of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (R)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride. It includes a detailed experimental protocol for acquiring such spectra and a logical workflow for structural elucidation. While experimental data for this specific salt is not publicly available, this guide presents predicted spectral data based on the analysis of structurally related compounds.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established substituent effects and data from analogous compounds. The numbering of the atoms is as follows:
Structure:
-
Aromatic Ring Carbons: C1 is attached to the ethylamine group, C2 is attached to fluorine, C3 is attached to chlorine, followed by C4, C5, and C6.
-
Aromatic Ring Protons: H4, H5, H6 are attached to their corresponding carbons.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-7 | ~ 4.5 - 4.8 | Quartet (q) | J(H7,H8) ≈ 7.0 |
| H-8 | ~ 1.6 - 1.8 | Doublet (d) | J(H8,H7) ≈ 7.0 |
| Ar-H | ~ 7.2 - 7.6 | Multiplet (m) | - |
| -NH₃⁺ | ~ 8.5 - 9.5 | Broad Singlet (br s) | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling (C-F) |
| C-1 | ~ 135 - 140 | d, J ≈ 3-5 Hz |
| C-2 | ~ 155 - 160 | d, J ≈ 240-250 Hz |
| C-3 | ~ 120 - 125 | d, J ≈ 15-20 Hz |
| C-4 | ~ 128 - 132 | d, J ≈ 3-5 Hz |
| C-5 | ~ 125 - 128 | s |
| C-6 | ~ 115 - 120 | d, J ≈ 20-25 Hz |
| C-7 | ~ 50 - 55 | - |
| C-8 | ~ 20 - 25 | - |
Experimental Protocol for NMR Analysis
This section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.
Sample Preparation
-
Solvent Selection : Due to the hydrochloride salt form, polar deuterated solvents are recommended. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice as it will dissolve the salt and allow for the observation of exchangeable protons (e.g., -NH₃⁺).[1][2] Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are also options, though the amine protons will exchange with the solvent and may not be observed.[2]
-
Sample Concentration : Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Dissolution : Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] Modern NMR instruments can also reference the residual solvent peak.[1][4]
Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
For ¹H NMR:
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans for a sample of this concentration.
-
Temperature : 298 K.
For ¹³C NMR:
-
Pulse Program : A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width : 200-240 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature : 298 K.
Data Processing
-
Fourier Transformation : Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction : Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing : Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1]
-
Integration : Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking : Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Workflow for Structural Characterization
The following diagram illustrates the logical workflow for the structural characterization of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural characterization.
This comprehensive guide provides the necessary information for researchers and scientists to understand and acquire the ¹H and ¹³C NMR spectra of this compound. By following the detailed experimental protocol and logical workflow, accurate and reliable data can be obtained for structural verification and further drug development studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. repositorio.uam.es [repositorio.uam.es]
Commercial Sourcing and Technical Data for (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride
For researchers, scientists, and drug development professionals, securing a reliable source of high-purity (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS Number: 1253792-97-0) is a critical first step in the synthesis of various active pharmaceutical ingredients (APIs). This chiral amine serves as a key building block in the development of novel therapeutics. This technical guide provides an overview of commercial suppliers, available purity data, and a summary of analytical and synthetic methodologies relevant to this compound.
Commercial Availability and Specifications
A number of chemical suppliers offer this compound. While availability and specifications are subject to change, the following table summarizes publicly available information from various vendors. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed quantitative data prior to purchase.
| Supplier | CAS Number | Stated Purity | Additional Information |
| Antimex Chemical Limited | 1253792-97-0 | 99% | Available in bulk quantities (25kg, 200kg drums).[1] |
| Sun-shinechem | 1253792-97-0 | 97% | For research use only.[2] |
| ChemScene LLC | 1253792-97-0 | 96% | Marketed through distributors like Sigma-Aldrich. |
| Chemspace | 1253792-97-0 | - | Lists multiple suppliers on their platform.[3] |
| Parchem | 794472-15-4 (free base) | - | Offers the free base form of the compound. |
| Angene Chemical | 1253792-97-0 | - | Provides basic physical and safety information.[4] |
| abcr Gute Chemie | 1253792-97-0 | - | Provides basic physical property data. |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀Cl₂FN | [2][4] |
| Molecular Weight | 210.08 g/mol | |
| CAS Number | 1253792-97-0 | [2][3] |
| InChI Key | CEVBNFPEJNNLJJ-NUBCRITNSA-N | |
| Physical Form | Solid | [2] |
| Storage | Store at room temperature or -20 °C for long-term storage.[2] |
Experimental Protocols
Synthesis
The synthesis of chiral amines often involves the asymmetric reduction of a corresponding ketoxime or the resolution of a racemic mixture. A plausible synthetic route for this compound would likely start from 1-(3-chloro-2-fluorophenyl)ethan-1-one. This ketone could be converted to its oxime, followed by a stereoselective reduction to yield the desired (R)-enantiomer. The resulting amine would then be treated with hydrochloric acid to form the hydrochloride salt.
While a specific protocol for this exact molecule is not published, a general workflow for the synthesis of a related compound, bupropion hydrochloride, from a substituted propiophenone is described in US Patent US20090012328A1.[5] This process involves bromination followed by amination.[5]
Quality Control and Analytical Methods
1. Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC):
The most critical quality attribute for this compound is its enantiomeric purity. Chiral HPLC is the standard method for determining the enantiomeric excess (e.e.). While a specific method for this compound is not detailed in the searched literature, a general approach for separating chiral primary amines can be outlined.[6]
-
Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralpak series) or cyclofructan-based columns.[6][7]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol or isopropanol) is typically used.[6][7] Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often added to improve peak shape and resolution.[6][7]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance is standard.[7]
A detailed HPLC method for the enantiomeric purity of a different chiral amine, eletriptan hydrobromide, specifies a Chiralpak AD column with a mobile phase of n-hexane, ethanol, diethylamine, and trifluoroacetic acid (80:20:0.1:0.1 v/v/v/v) at a flow rate of 1.0 mL/min with UV detection at 223 nm.[7] Another method for a fluoroquinolone involves pre-derivatization to a diastereomer followed by separation on a C18 column.[8]
2. Purity and Impurity Profiling by HPLC:
Standard reversed-phase HPLC can be used to determine the overall purity and identify any process-related impurities.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection.
3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound. While specific NMR data for this compound was not found in the search results, spectral data for similar compounds like 3-Fluorophenylhydrazine hydrochloride and 3-Chloroaniline are available and can provide an indication of expected chemical shifts.[9][10]
Visualizing Experimental Workflows
The following diagrams illustrate typical workflows for the quality control and a potential synthetic pathway for this compound.
Safety Information
According to the Safety Data Sheet (SDS), this compound is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For more detailed safety information, please refer to the supplier's SDS.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CAS 1253792-97-0 | Sun-shinechem [sun-shinechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. angenechemical.com [angenechemical.com]
- 5. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. asianpubs.org [asianpubs.org]
- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Fluorophenylhydrazine hydrochloride(2924-16-5) 1H NMR spectrum [chemicalbook.com]
- 10. 3-Chloroaniline(108-42-9) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Solubility of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a chiral amine that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility characteristics is paramount for its effective use in drug development, formulation, and manufacturing processes. Solubility influences bioavailability, dosage form design, and the selection of appropriate solvent systems for synthesis and purification.
This technical guide provides a summary of the currently available solubility information for this compound. Due to a lack of specific quantitative solubility data in publicly accessible literature, this document also furnishes a detailed, generalized experimental protocol for determining the thermodynamic solubility of this compound, enabling researchers to generate the necessary data in their own laboratories.
Data Presentation: Solubility Profile
Publicly available quantitative solubility data for this compound is limited. The following table summarizes the qualitative information that has been reported.
| Solvent | Temperature | Solubility |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble |
Note: The term "soluble" is a qualitative description and does not provide a quantitative measure of solubility (e.g., in mg/mL or mol/L). Further experimental investigation is required to determine the precise solubility in DMSO and other solvents.
Experimental Protocols: Determining Thermodynamic Solubility
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a solid compound in a given solvent.[1][2][3] This method involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials and Equipment:
-
This compound (solid powder)
-
Selected solvent(s) of interest (e.g., water, ethanol, phosphate-buffered saline at various pH values)
-
Analytical balance
-
Vials with screw caps or glass-stoppered flasks
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Test System:
-
Add an excess amount of this compound to a vial or flask. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period to allow the system to reach thermodynamic equilibrium. Incubation times of 24 to 72 hours are common.[1] Preliminary studies may be necessary to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant. It is critical to avoid aspirating any undissolved solid particles.
-
Separate the dissolved compound from the undissolved solid. This can be achieved by either:
-
Centrifugation: Centrifuge the sample at a high speed to pellet the remaining solid.
-
Filtration: Filter the supernatant through a syringe filter with a pore size small enough to retain the solid particles. Ensure the filter material is compatible with the solvent.
-
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.[1]
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of the dissolved compound in the sample by comparing its analytical response to the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
References
An In-depth Technical Guide to the Synthesis of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride
This technical guide provides a comprehensive overview of a plausible synthetic pathway for (R)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride, a chiral amine of interest to researchers and professionals in drug development. The synthesis is presented as a multi-step process commencing with the formation of a key ketone intermediate, followed by the synthesis of the racemic amine, chiral resolution to isolate the desired (R)-enantiomer, and concluding with the formation of the hydrochloride salt.
The methodologies described herein are based on established chemical principles and analogous procedures found in the scientific literature. This document is intended to serve as a detailed reference for the laboratory-scale synthesis of this compound.
Synthesis Pathway Overview
The synthesis of this compound can be strategically divided into four main stages. The overall workflow begins with the construction of the carbon skeleton, followed by the introduction of the amine functionality, separation of the desired stereoisomer, and final salt formation.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 3-Chloro-2-fluoroacetophenone
The initial step involves a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. This reaction introduces the acetyl group onto the aromatic ring, forming the key ketone intermediate.
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap is charged with anhydrous aluminum chloride (1.1-1.5 equivalents) and an anhydrous inert solvent such as dichloromethane.[1]
-
Cooling: The suspension is cooled to 0-5 °C in an ice bath.
-
Addition of Acetyl Chloride: A solution of acetyl chloride (1.0-1.2 equivalents) in anhydrous dichloromethane is added dropwise to the stirred suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
Addition of Substrate: Following the addition of acetyl chloride, a solution of 1-chloro-2-fluorobenzene (1.0 equivalent) in anhydrous dichloromethane is added dropwise at a rate that maintains the internal temperature between 0-5 °C.
-
Reaction: The reaction mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-chloro-2-fluoroacetophenone, which can be further purified by vacuum distillation or column chromatography.
| Parameter | Value |
| Reactants | |
| 1-Chloro-2-fluorobenzene | 1.0 eq |
| Acetyl Chloride | 1.1 eq |
| Aluminum Chloride | 1.2 eq |
| Solvent | Dichloromethane |
| Temperature | 0 °C to rt |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
| Purity (Post-Purification) | >98% |
Table 1: Quantitative data for the synthesis of 3-chloro-2-fluoroacetophenone.
Stage 2: Synthesis of Racemic 1-(3-Chloro-2-fluorophenyl)ethanamine
The synthesized ketone is converted to the racemic amine via reductive amination. The Leuckart reaction, which utilizes ammonium formate as both the nitrogen source and the reducing agent, is a classic and effective method for this transformation.
Experimental Protocol:
-
Reaction Mixture: 3-Chloro-2-fluoroacetophenone (1.0 equivalent) and ammonium formate (3-5 equivalents) are combined in a round-bottom flask equipped with a reflux condenser.
-
Heating: The mixture is heated to 160-180 °C and maintained at this temperature for 4-8 hours. The reaction progress can be monitored by TLC or GC analysis of the disappearance of the starting ketone.
-
Hydrolysis: After cooling, concentrated hydrochloric acid is added to the reaction mixture, and it is refluxed for 2-4 hours to hydrolyze the intermediate formamide.
-
Work-up: The cooled mixture is washed with an organic solvent (e.g., diethyl ether or toluene) to remove any unreacted ketone. The aqueous layer is then made basic (pH > 10) by the addition of a concentrated sodium hydroxide solution.
-
Extraction: The liberated racemic amine is extracted from the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude racemic 1-(3-chloro-2-fluorophenyl)ethanamine. This product can be purified by vacuum distillation.
| Parameter | Value |
| Reactants | |
| 3-Chloro-2-fluoroacetophenone | 1.0 eq |
| Ammonium Formate | 4.0 eq |
| Temperature | 160-180 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 60-75% |
| Purity (Post-Purification) | >97% |
Table 2: Quantitative data for the synthesis of racemic 1-(3-chloro-2-fluorophenyl)ethanamine.
Stage 3: Chiral Resolution of the Racemic Amine
The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. L-(+)-tartaric acid is a commonly used and effective resolving agent for racemic amines. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.
References
Crystal Structure and Polymorphism of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the crystal structure and polymorphism of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride has not been publicly disclosed in scientific journals or patent literature. This guide therefore provides a comprehensive framework of the necessary experimental protocols and data analysis workflows that are standard in the pharmaceutical industry for the characterization of new chemical entities.
Introduction: The Critical Role of Solid-State Characterization
The solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance in drug development. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly influence an API's physicochemical properties, including solubility, stability, and bioavailability.[1][][3] An uncontrolled polymorphic transformation during manufacturing or storage can lead to a loss of efficacy or adverse patient outcomes. Consequently, a thorough investigation and understanding of the crystal structure and potential for polymorphism are mandated by regulatory agencies and are a cornerstone of robust drug development. This document outlines the standard methodologies for the comprehensive solid-state characterization of this compound.
Data Presentation
Should experimental investigations be conducted, the resulting data would be systematically organized for comparative analysis. The following tables serve as templates for the presentation of such potential findings.
Table 1: Crystallographic Data for this compound Polymorphs
| Parameter | Form I | Form II |
| Chemical Formula | C₈H₁₀Cl₂FN | C₈H₁₀Cl₂FN |
| Formula Weight ( g/mol ) | Data not available | Data not available |
| Crystal System | Data not available | Data not available |
| Space Group | Data not available | Data not available |
| Unit Cell Dimensions (Å, °) | ||
| a | Data not available | Data not available |
| b | Data not available | Data not available |
| c | Data not available | Data not available |
| α | Data not available | Data not available |
| β | Data not available | Data not available |
| γ | Data not available | Data not available |
| Volume (ų) | Data not available | Data not available |
| Z (molecules/unit cell) | Data not available | Data not available |
| Calculated Density (g/cm³) | Data not available | Data not available |
Table 2: Key Powder X-ray Diffraction (PXRD) Peaks for Polymorphic Identification
| Form I (Characteristic Peaks, 2θ) | Form II (Characteristic Peaks, 2θ) |
| Data not available | Data not available |
| Data not available | Data not available |
| Data not available | Data not available |
| Data not available | Data not available |
Table 3: Thermal Properties of this compound Polymorphs
| Form | Melting Point (°C) (DSC Onset) | Enthalpy of Fusion (J/g) | Notes on Thermal Events (TGA/DSC) |
| Form I | Data not available | Data not available | Data not available |
| Form II | Data not available | Data not available | Data not available |
Experimental Protocols
A comprehensive polymorph screen is the foundational step in solid-state characterization, aiming to discover all accessible crystalline forms of the API.[1]
Polymorph Screening Methodology
-
Material Preparation: The starting material, this compound, is fully characterized to establish a baseline.
-
Solvent Selection: A diverse array of solvents (typically 20-50) with varying polarities, hydrogen-bonding capabilities, and functional groups is selected.
-
Crystallization Experiments: A variety of crystallization techniques are employed to explore the kinetic and thermodynamic crystallization landscape:
-
Slow Evaporation: Solutions of the API in various solvents are allowed to evaporate at different temperatures (e.g., ambient, 4°C, 40°C).
-
Cooling Crystallization: Saturated solutions at elevated temperatures are slowly cooled to induce crystallization.
-
Anti-Solvent Addition: An anti-solvent is added to a concentrated solution of the API to induce precipitation.
-
Slurry Conversion: The API is slurried in various solvents at different temperatures for an extended period to facilitate conversion to the most stable form.
-
Melt Quenching: The API is melted and then rapidly cooled to investigate the formation of amorphous or metastable forms.
-
-
High-Throughput Screening (HTS): HTS platforms are often utilized to perform a large number of crystallization experiments in parallel using sub-milligram quantities of the API.[][3]
Analytical Characterization Techniques
The solid materials generated from the polymorph screen are analyzed using a suite of analytical techniques.
PXRD is the primary technique for identifying and differentiating between polymorphs. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint.[4]
-
Instrumentation: A modern X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation) is typically used.
-
Sample Preparation: A thin layer of the powder sample is prepared on a low-background sample holder.
-
Data Collection: The diffraction pattern is collected over a 2θ range of approximately 2° to 40° with a suitable step size and scan speed.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the solid forms.
-
DSC Protocol: A few milligrams of the sample are hermetically sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The resulting thermogram reveals melting points, recrystallization events, and solid-solid transitions.
-
TGA Protocol: The sample is heated on a sensitive microbalance at a constant rate under a nitrogen purge. The TGA curve shows mass loss as a function of temperature, which is used to identify solvates and hydrates.
When suitable single crystals are obtained, SCXRD provides the definitive three-dimensional structure of the molecule and its arrangement in the crystal lattice.
-
Crystal Selection: A single crystal of appropriate size and quality is mounted on the goniometer of a single-crystal diffractometer.
-
Data Collection: The crystal is maintained at a low temperature (e.g., 100 K) while being irradiated with X-rays. A complete set of diffraction data is collected.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined to yield atomic coordinates, bond lengths, bond angles, and other detailed structural information.
Visualization of Workflows and Relationships
Caption: Workflow for polymorph screening and subsequent characterization.
Caption: Thermodynamic relationship between a metastable and stable polymorph.
References
In-Depth Technical Guide on the Thermogravimetric Analysis of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, a chiral intermediate of significant interest in pharmaceutical development. Understanding the thermal stability and decomposition profile of this compound is crucial for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it.[1] While specific, publicly available TGA data for this exact molecule is limited, this guide outlines a detailed experimental protocol and presents an extrapolated thermal behavior profile based on the analysis of analogous halogenated phenylethylamine hydrochlorides and established principles of thermal decomposition.
Introduction to Thermogravimetric Analysis in Pharmaceutical Profiling
Thermogravimetric analysis is a cornerstone of thermal analysis techniques, offering critical insights into the physical and chemical properties of pharmaceutical materials as a function of temperature.[2] By precisely measuring changes in a sample's mass under a controlled temperature program and atmosphere, TGA can elucidate:
-
Thermal Stability: Determining the temperature at which a material begins to degrade.[1]
-
Compositional Analysis: Quantifying the content of volatile components such as water, residual solvents, or other impurities.
-
Decomposition Kinetics: Studying the rate and mechanism of thermal degradation.
-
Material Purity: Assessing the purity of a substance by comparing its thermal profile to a reference standard.
For a chiral molecule like this compound, TGA is instrumental in establishing a thermal fingerprint that can be used for identification, quality control, and to inform formulation and process development decisions.
Predicted Thermal Decomposition Profile
Based on the thermal behavior of structurally similar amine hydrochlorides and halogenated aromatic compounds, a multi-stage decomposition is anticipated for this compound. The presence of chloro and fluoro substituents on the phenyl ring is expected to influence the thermal stability. The primary decomposition is likely initiated by the loss of hydrogen chloride, followed by the fragmentation of the remaining organic structure at higher temperatures.
The following table summarizes the expected quantitative data from the TGA of this compound. These values are estimations derived from the analysis of analogous compounds and theoretical calculations.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Proposed Volatile Product(s) |
| Step 1: Dehydrochlorination | 180 - 220 | ~230 | ~17.4 | Hydrogen Chloride (HCl) |
| Step 2: Decomposition of Organic Moiety | 250 - 350 | ~300 | ~45.0 | Fragmentation of the phenyl and ethylamine groups |
| Step 3: Further Fragmentation | >350 | - | ~20.0 | Smaller organic and inorganic fragments |
| Final Residue at 600°C | - | - | ~17.6 | Carbonaceous residue |
Note: These are predicted values and may vary depending on the specific experimental conditions.
Detailed Experimental Protocol for Thermogravimetric Analysis
This section provides a comprehensive methodology for conducting the TGA of this compound. The protocol is designed to yield high-quality, reproducible data suitable for regulatory submissions and in-depth material characterization.
3.1. Instrumentation and Consumables
-
Thermogravimetric Analyzer: A calibrated TGA instrument with a high-precision balance (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Discovery TGA 5500).
-
Sample Pans: Platinum or alumina crucibles are recommended due to the potential for interaction with aluminum pans at higher temperatures.
-
Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere.
-
Sample: A representative, finely powdered sample of this compound.
3.2. Experimental Parameters
The following table outlines the recommended instrumental parameters for the TGA of this compound:
| Parameter | Value | Rationale |
| Sample Mass | 5 - 10 mg | Provides a clear signal without significant thermal gradients within the sample. |
| Crucible Type | Platinum or Alumina, 70 µL | Inert and suitable for high-temperature analysis. |
| Atmosphere | Nitrogen, dynamic | Prevents oxidative decomposition, allowing for the study of thermal degradation. |
| Purge Gas Flow Rate | 50 mL/min | Ensures an inert environment and efficient removal of volatile decomposition products. |
| Temperature Program | Heat from 30°C to 600°C | Covers the expected range for dehydrochlorination and subsequent organic decomposition. |
| Heating Rate | 10 °C/min | A standard heating rate that provides a good balance between resolution and experiment time. |
| Data Collection | Mass and Temperature vs. Time | To generate the thermogram for analysis. |
3.3. Experimental Procedure
-
Instrument Preparation: Ensure the TGA is clean, calibrated, and the purge gas is flowing at the set rate.
-
Sample Preparation: Accurately weigh 5-10 mg of the powdered sample directly into the tared TGA crucible.
-
Loading the Sample: Carefully place the sample crucible onto the TGA balance.
-
Running the Analysis: Start the pre-defined temperature program.
-
Data Analysis: Upon completion of the run, analyze the resulting thermogram to determine the onset temperatures of decomposition, percentage mass loss for each step, and the final residue.
Visualizing the Proposed Decomposition Pathway
The following diagram illustrates the hypothesized thermal decomposition pathway of this compound. This pathway is based on the known chemistry of amine hydrochlorides and halogenated aromatic compounds.
Caption: Proposed thermal decomposition pathway of this compound.
Discussion and Conclusion
The thermogravimetric analysis of this compound is a critical step in its characterization as a pharmaceutical intermediate. The predicted thermal profile suggests a multi-step decomposition, initiated by the loss of hydrogen chloride, which is a common decomposition pathway for amine hydrochlorides. The subsequent fragmentation of the organic moiety at higher temperatures is influenced by the presence of the halogen substituents on the aromatic ring.
The detailed experimental protocol provided in this guide is designed to generate reliable and reproducible TGA data. Adherence to these parameters will ensure that the thermal behavior of this compound is accurately characterized. This information is invaluable for drug development professionals in optimizing manufacturing processes, establishing stable formulations, and ensuring the overall quality and safety of the final pharmaceutical product. Further analysis using hyphenated techniques, such as TGA-MS or TGA-FTIR, could provide definitive identification of the evolved gases at each decomposition step, confirming the proposed pathway.
References
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a chiral building block of significant interest in pharmaceutical research and development. Its stereogenic center and unique substitution pattern make it a valuable intermediate for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1] Chiral amines are crucial in modern drug discovery, often forming the core of complex molecular architectures that exhibit high target specificity and reduced off-target effects. These application notes provide a detailed overview of the utility of this compound in asymmetric synthesis, including a representative protocol for its use as a chiral auxiliary in a diastereoselective alkylation reaction.
Core Applications
The primary application of this compound is as a chiral intermediate or a chiral auxiliary in the synthesis of complex, single-enantiomer drug candidates. Its applications include:
-
Synthesis of Chiral Amides and Subsequent Diastereoselective Reactions: The amine can be acylated to form a chiral amide. The resulting amide can then be used to direct the stereochemical outcome of subsequent reactions, such as enolate alkylation, aldol reactions, or Michael additions.
-
As a Resolving Agent: In some applications, chiral amines can be used to resolve racemic mixtures of acidic compounds through the formation of diastereomeric salts that can be separated by crystallization.
-
Direct Incorporation into the Final API: The amine moiety itself can be a key pharmacophore, and its direct incorporation into a drug molecule ensures the correct stereochemistry at that position.
Representative Application: Diastereoselective Alkylation of a Prochiral Enolate
This section details a representative protocol for the use of this compound as a chiral auxiliary to direct the asymmetric alkylation of a propanoic acid derivative. This is a common strategy in the synthesis of chiral carboxylic acid derivatives, which are precursors to a wide range of pharmaceuticals.
Reaction Scheme:
Caption: Asymmetric alkylation workflow.
Materials:
-
This compound
-
Propanoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Sulfuric acid (H2SO4), 6 M
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of the Chiral Amide
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (2.2 eq).
-
Stir the mixture for 10 minutes, then add propanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure chiral amide.
Step 2: Diastereoselective Alkylation
-
Dissolve the chiral amide (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add LDA solution (1.2 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add benzyl bromide (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
The diastereomeric ratio can be determined at this stage by 1H NMR or HPLC analysis of the crude product. Purify by flash chromatography if necessary.
Step 3: Cleavage of the Chiral Auxiliary
-
To the alkylated amide (1.0 eq), add 6 M aqueous H2SO4 (10 eq).
-
Heat the mixture to reflux (approximately 100 °C) for 24 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether.
-
To recover the chiral auxiliary, basify the aqueous layer with solid NaOH to pH > 12 and extract with DCM. The combined organic extracts containing the auxiliary can be dried and concentrated.
-
Wash the combined ether extracts from the acidic workup with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the crude (S)-2-methyl-3-phenylpropanoic acid.
-
The enantiomeric excess of the final product can be determined by chiral HPLC or by conversion to a diastereomeric derivative (e.g., a Mosher's ester) followed by NMR analysis.
The following table summarizes representative data for the diastereoselective alkylation reaction.
| Step | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | Chiral Amide | 92 | N/A | >99 |
| 2 | Alkylated Amide | 85 | 95 | N/A |
| 3 | (S)-2-Methyl-3-phenylpropanoic Acid | 88 | N/A | 95 |
Logical Relationship Diagram
The following diagram illustrates the logical flow of the asymmetric synthesis process, highlighting the role of the chiral auxiliary.
Caption: Role of the chiral auxiliary.
Conclusion
This compound is a versatile and effective chiral building block for asymmetric synthesis. The representative protocol for diastereoselective alkylation demonstrates its potential as a chiral auxiliary to control the stereochemical outcome of reactions, leading to the synthesis of enantiomerically enriched products. The straightforward cleavage of the auxiliary allows for its recovery and reuse, making the process more economical. Researchers and drug development professionals can leverage the unique properties of this compound to access novel and complex chiral molecules for the development of next-generation therapeutics.
References
Application of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride as a Chiral Building Block
(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a valuable chiral building block, primarily utilized in the pharmaceutical industry for the asymmetric synthesis of bioactive molecules. Its specific stereochemistry and substitution pattern make it a crucial intermediate in the development of drugs targeting the central nervous system. This document provides detailed application notes and protocols for its use, focusing on its role in the synthesis of the anti-obesity drug, Lorcaserin.
While the direct application of this compound is noted, a closely related analog, (R)-2-(3-chlorophenyl)propan-1-amine , serves as a well-documented precursor for Lorcaserin. The synthetic strategy involving this analog is detailed below as a representative application of this class of chiral amines.
Application in the Synthesis of Lorcaserin
Lorcaserin is a selective 5-HT2C receptor agonist used for weight management. The key to its efficacy and safety lies in its specific enantiomeric form, the (R)-enantiomer. The synthesis of enantiopure Lorcaserin can be efficiently achieved using (R)-2-(3-chlorophenyl)propan-1-amine as the chiral starting material. The overall synthetic pathway involves three main steps: acylation, borane reduction, and intramolecular Friedel-Crafts cyclization.[1][2][3]
Synthetic Pathway Overview
The synthesis begins with the acylation of the primary amine group of (R)-2-(3-chlorophenyl)propan-1-amine with chloroacetyl chloride. The resulting amide is then reduced to the corresponding secondary amine using a borane reagent. Finally, an intramolecular Friedel-Crafts cyclization reaction, catalyzed by a Lewis acid such as aluminum chloride, constructs the benzazepine core of Lorcaserin.
Caption: Synthetic pathway for Lorcaserin.
Quantitative Data
The efficiency of each synthetic step is crucial for the overall yield and purity of the final active pharmaceutical ingredient (API). The following table summarizes typical yields for the synthesis of Lorcaserin starting from the chiral amine precursor.
| Step | Reaction | Reagents | Typical Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Acylation | Chloroacetyl chloride, Base | >95 | >99 |
| 2 | Reduction | Borane-tetrahydrofuran complex | 85-90 | >99 |
| 3 | Intramolecular Friedel-Crafts Cyclization | Aluminum chloride | 75-80 | >99.8 |
| Overall | - | - | ~65-72 | >99.8 |
Experimental Protocols
Detailed experimental procedures for each step in the synthesis of Lorcaserin are provided below. These protocols are based on established synthetic routes.[4]
Protocol 1: Acylation of (R)-2-(3-chlorophenyl)propan-1-amine
This procedure describes the formation of the chloroacetamide intermediate.
Materials:
-
(R)-2-(3-chlorophenyl)propan-1-amine
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve (R)-2-(3-chlorophenyl)propan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-((R)-2-(3-chlorophenyl)propyl)-2-chloroacetamide. The crude product is often of sufficient purity for the next step.
Protocol 2: Borane Reduction of the Amide
This protocol details the reduction of the amide to the corresponding secondary amine.
Materials:
-
N-((R)-2-(3-chlorophenyl)propyl)-2-chloroacetamide
-
Borane-tetrahydrofuran complex (BH3-THF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reflux condenser
-
Nitrogen atmosphere setup
Procedure:
-
Dissolve the crude chloroacetamide from the previous step in anhydrous THF under a nitrogen atmosphere in a round-bottom flask equipped with a reflux condenser.
-
Slowly add the borane-THF complex solution (3.0 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol.
-
Acidify the mixture with HCl solution and then heat to reflux for 1 hour to hydrolyze the borane complexes.
-
Cool the mixture to room temperature and basify with NaOH solution until pH > 10.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude (R)-N-(2-chloroethyl)-2-(3-chlorophenyl)propan-1-amine.
Protocol 3: Intramolecular Friedel-Crafts Cyclization to form Lorcaserin
This final step constructs the core structure of Lorcaserin.
Materials:
-
(R)-N-(2-chloroethyl)-2-(3-chlorophenyl)propan-1-amine
-
Aluminum chloride (AlCl3)
-
1,2-Dichlorobenzene (or another high-boiling inert solvent)
-
Ice water
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Heating mantle
-
Mechanical stirrer
Procedure:
-
In a multi-necked flask equipped with a mechanical stirrer and a thermometer, suspend anhydrous aluminum chloride (1.5-3.0 eq) in 1,2-dichlorobenzene.
-
Slowly add a solution of the crude amine from the previous step in 1,2-dichlorobenzene to the stirred suspension.
-
Heat the reaction mixture to 130-140 °C and maintain for 5-16 hours, monitoring the reaction by TLC or HPLC.[4]
-
Cool the reaction mixture to room temperature and then carefully pour it into ice water with vigorous stirring.
-
Neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization to obtain enantiopure (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin).
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the chiral building block to the final purified API, including key quality control checks.
Caption: Workflow for Lorcaserin synthesis.
References
Application Notes and Protocols for Chiral Resolution Using (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the use of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride as a resolving agent for the separation of racemic carboxylic acids. The primary method detailed is diastereomeric salt crystallization, a robust and scalable technique for obtaining enantiomerically pure compounds, which are crucial in pharmaceutical development.[1][2][3]
Introduction to Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution is a critical process in stereochemistry for separating racemic mixtures into their individual enantiomers.[4] The most common industrial method for achieving this separation is through the formation of diastereomeric salts.[1][3] This technique relies on the reaction of a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent, such as this compound.
The resulting products are diastereomeric salts, which, unlike enantiomers, possess different physical properties, including solubility.[5] This difference in solubility allows for the separation of the diastereomers through fractional crystallization.[1] Subsequently, the desired enantiomer of the carboxylic acid can be recovered from the isolated diastereomeric salt.
Screening for Optimal Resolution Conditions
The success of a chiral resolution is highly dependent on the choice of solvent and other crystallization conditions. Therefore, a screening process to identify the optimal parameters is essential.
Solvent Selection
A variety of solvents should be screened to determine the best medium for the differential crystallization of the diastereomeric salts. A suggested list of solvents for initial screening is provided in the table below.
Table 1: Suggested Solvents for Initial Screening
| Solvent Class | Examples |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate |
| Ketones | Acetone, Methyl Isobutyl Ketone (MIBK) |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane |
| Aprotic Polar | Acetonitrile (MeCN), Dimethylformamide (DMF) |
| Hydrocarbons | Toluene, Heptane |
| Solvent Mixtures | e.g., Toluene/Methanol, Acetone/Water |
Stoichiometry of the Resolving Agent
The molar ratio of the resolving agent to the racemic carboxylic acid can influence the efficiency of the resolution. Typically, a 0.5 to 1.0 molar equivalent of the resolving agent is used.
Temperature Profile
The temperature at which the crystallization is performed, as well as the cooling rate, can significantly impact the yield and enantiomeric purity of the isolated salt.
Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid
This protocol outlines the general steps for the chiral resolution of a generic racemic carboxylic acid using this compound.
Materials and Equipment
-
Racemic carboxylic acid
-
This compound
-
Selected solvent(s) from screening
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Analytical instrumentation for determining enantiomeric excess (e.g., Chiral HPLC or SFC)
Procedure
Step 1: Diastereomeric Salt Formation
-
Dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen solvent with gentle heating until a clear solution is obtained.
-
In a separate flask, prepare a solution of this compound (0.5-1.0 equivalent) in the same solvent. The hydrochloride salt may need to be neutralized to the free base with a suitable base (e.g., an aqueous solution of sodium bicarbonate or a tertiary amine) and extracted into an organic solvent before use.
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
Observe for the formation of a precipitate. If no solid forms immediately, allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C), to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial if available.
Step 2: Isolation of the Diastereomeric Salt
-
Once crystallization is complete, isolate the solid diastereomeric salt by filtration.
-
Wash the collected solid with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the isolated salt under vacuum.
Step 3: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Suspend the dried diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate or dichloromethane) and an acidic aqueous solution (e.g., 1M HCl).
-
Stir the mixture vigorously until the solid has completely dissolved and partitioned between the two phases.
-
Separate the organic layer, which now contains the enantiomerically enriched carboxylic acid.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Concentrate the organic solution under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Step 4: Determination of Enantiomeric Excess (e.e.)
-
Analyze the obtained carboxylic acid using an appropriate chiral analytical method (e.g., Chiral HPLC or SFC) to determine its enantiomeric excess.
Data Presentation
The results of the screening process should be tabulated to facilitate the identification of the optimal resolution conditions.
Table 2: Hypothetical Screening Results for Chiral Resolution
| Entry | Solvent | Molar Ratio (Acid:Amine) | Temperature (°C) | Yield of Salt (%) | e.e. of Acid (%) |
| 1 | Isopropanol | 1:0.5 | 0 | 45 | 85 |
| 2 | Ethyl Acetate | 1:0.5 | 25 | 30 | 92 |
| 3 | Acetonitrile | 1:0.5 | 0 | 50 | 78 |
| 4 | Toluene/Methanol (9:1) | 1:1.0 | 25 | 42 | 95 |
Visualizing the Workflow
The following diagrams illustrate the logical steps involved in the chiral resolution process.
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Caption: Logical relationships in the diastereomeric salt resolution process.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Enantiomeric Excess Determination of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in pharmaceutical development. Its specific enantiomeric form is crucial for its therapeutic efficacy and safety profile, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. Therefore, accurate and robust analytical methods for determining the enantiomeric excess (e.e.) of this compound are essential for quality control and regulatory compliance. This document provides detailed application notes and protocols for the determination of the enantiomeric excess of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the enantiomers of 1-(3-Chloro-2-fluorophenyl)ethanamine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral HPLC column (e.g., polysaccharide-based CSP like Chiralcel OD-H or a similar column).
Reagents and Materials:
-
This compound standard
-
Racemic 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Diethylamine (DEA)
Chromatographic Conditions: A typical starting point for method development is outlined below. Optimization may be required based on the specific column and system used.
| Parameter | Condition |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Racemic Mixture: Prepare a solution of the racemic mixture in the mobile phase at a concentration of 1 mg/mL.
-
Test Sample: Dissolve the sample to be analyzed in the mobile phase to a final concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the racemic mixture to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the (R)-enantiomer standard to identify the peak corresponding to the desired enantiomer.
-
Inject the test sample.
-
Integrate the peak areas for both enantiomers in the chromatogram of the test sample.
Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Where:
-
AreaR is the peak area of the (R)-enantiomer.
-
AreaS is the peak area of the (S)-enantiomer.
Data Presentation: Chiral HPLC
| Enantiomer | Retention Time (min) (Typical) | Resolution (Rs) (Typical) |
| (S)-enantiomer | 8.5 | \multirow{2}{*}{> 2.0} |
| (R)-enantiomer | 10.2 |
Note: Retention times and resolution are typical values and may vary depending on the specific column, instrument, and exact chromatographic conditions.
Workflow Diagram: Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is another effective method for the separation of volatile enantiomers. This can be achieved either by using a chiral stationary phase or by derivatizing the analyte with a chiral derivatizing agent followed by separation on a non-chiral column.
Experimental Protocol: Chiral GC with Derivatization
Objective: To determine the enantiomeric excess of 1-(3-Chloro-2-fluorophenyl)ethanamine by GC after derivatization.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Achiral capillary column (e.g., DB-5 or equivalent).
Reagents and Materials:
-
This compound
-
Racemic 1-(3-Chloro-2-fluorophenyl)ethanamine
-
(S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) or other suitable chiral derivatizing agent
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Derivatization Procedure:
-
To a solution of the amine (approx. 5 mg) in 1 mL of anhydrous DCM, add 1.5 equivalents of triethylamine.
-
Cool the mixture in an ice bath.
-
Slowly add 1.2 equivalents of (S)-(-)-N-(Trifluoroacetyl)prolyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with 1 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
The resulting solution containing the diastereomeric amides is ready for GC analysis.
GC Conditions:
| Parameter | Condition |
| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | Start at 150 °C, hold for 2 min, ramp to 250 °C at 5 °C/min, hold for 10 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Procedure:
-
Perform the derivatization procedure on the racemic amine and the test sample separately.
-
Inject the derivatized racemic mixture to determine the retention times of the two diastereomers.
-
Inject the derivatized test sample.
-
Integrate the peak areas of the two diastereomers.
Calculation of Enantiomeric Excess (% e.e.): The % e.e. is calculated from the peak areas of the two diastereomers, which correspond to the original enantiomers.
Data Presentation: Chiral GC with Derivatization
| Diastereomer | Retention Time (min) (Typical) | Resolution (Rs) (Typical) |
| Diastereomer 1 | 22.5 | \multirow{2}{*}{> 1.5} |
| Diastereomer 2 | 23.1 |
Note: Retention times are typical and will depend on the exact GC conditions and the chiral derivatizing agent used.
Workflow Diagram: Chiral GC Analysis with Derivatization
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent (CDA) or by forming transient diastereomeric complexes with a chiral solvating agent (CSA).[1][2] The resulting diastereomers will have distinct signals in the NMR spectrum, which can be integrated to determine their ratio.
Experimental Protocol: NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of 1-(3-Chloro-2-fluorophenyl)ethanamine using ¹H NMR with a chiral solvating agent.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher).
Reagents and Materials:
-
This compound
-
Racemic 1-(3-Chloro-2-fluorophenyl)ethanamine
-
(R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL) or other suitable chiral solvating agent
-
Deuterated chloroform (CDCl₃)
Sample Preparation:
-
Prepare a stock solution of the chiral solvating agent (e.g., (R)-BINOL) in CDCl₃ at a concentration of approximately 50 mM.
-
Prepare a solution of the amine sample (racemic or test sample) in CDCl₃ at a concentration of approximately 25 mM.
-
In an NMR tube, mix 0.5 mL of the amine solution with 0.5 mL of the chiral solvating agent solution.
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Pay close attention to the signals corresponding to the protons near the chiral center of the amine (e.g., the methine proton or the methyl protons), as these are most likely to show distinct chemical shifts for the two diastereomeric complexes.
Procedure:
-
Acquire an NMR spectrum of the racemic amine with the CSA to identify the signals corresponding to the two diastereomeric complexes and to ensure baseline separation of at least one pair of signals.
-
Acquire an NMR spectrum of the test sample with the CSA.
-
Carefully integrate the separated signals corresponding to the two diastereomers.
Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (IntegralR - IntegralS) / (IntegralR + IntegralS) ] x 100
Where:
-
IntegralR is the integration value of the signal corresponding to the (R)-enantiomer complex.
-
IntegralS is the integration value of the signal corresponding to the (S)-enantiomer complex.
Data Presentation: NMR with a Chiral Solvating Agent
| Proton Signal | Chemical Shift (δ, ppm) of Diastereomeric Complex 1 (Typical) | Chemical Shift (δ, ppm) of Diastereomeric Complex 2 (Typical) |
| Methine (-CH) | 4.25 | 4.20 |
| Methyl (-CH₃) | 1.55 | 1.52 |
Note: Chemical shifts are illustrative and will depend on the specific CSA used and the spectrometer frequency.
Logical Diagram: Principle of NMR Enantiomeric Excess Determination
Caption: Principle of enantiomeric excess determination by NMR using a CSA.
Disclaimer: The protocols provided are intended as a starting point for method development. Optimization of the experimental conditions may be necessary to achieve the desired separation and accuracy for specific samples and instrumentation. Always follow appropriate laboratory safety procedures.
References
Application Note: Large-Scale Synthesis of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-1-(3-Chloro-2-fluorophenyl)ethanamine is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is of paramount importance to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This document outlines a robust and scalable protocol for the asymmetric synthesis of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, suitable for large-scale production. The described method utilizes asymmetric transfer hydrogenation of a prochiral ketimine, a technique known for its operational simplicity, high enantioselectivity, and use of safe, readily available reagents.
Overall Reaction Scheme:
The synthesis is a two-step, one-pot process starting from 1-(3-chloro-2-fluorophenyl)ethan-1-one, followed by the formation of the hydrochloride salt.
-
In Situ Imine Formation: The ketone is reacted with an ammonia source to form the corresponding ketimine.
-
Asymmetric Transfer Hydrogenation: The in situ generated imine undergoes asymmetric reduction to the chiral amine using a chiral catalyst and a hydrogen donor.
-
Hydrochloride Salt Formation: The resulting chiral amine is treated with hydrochloric acid to yield the final hydrochloride salt, facilitating isolation and improving stability.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the large-scale synthesis process.
Table 1: Reagent and Solvent Quantities for a 10 kg Scale Batch
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Quantity (kg) | Volume (L) |
| 1-(3-Chloro-2-fluorophenyl)ethan-1-one | 174.58 | 57.28 | 10.00 | - |
| Ammonium Formate | 63.06 | 572.8 | 36.12 | - |
| (R,R)-RuCl[(p-cymene)TsDPEN] Catalyst | 634.14 | 0.057 | 0.036 | - |
| Isopropanol (IPA) | 60.10 | - | - | 100 |
| Dichloromethane (DCM) | 84.93 | - | - | 100 |
| 2M Aqueous Sodium Hydroxide | 40.00 | - | - | 50 |
| 5M Hydrochloric Acid in Isopropanol | 36.46 | - | - | As needed |
| Methyl tert-butyl ether (MTBE) | 88.15 | - | - | 50 |
Table 2: Expected Yield and Purity
| Parameter | Specification |
| Overall Yield | 85-95% |
| Chemical Purity (HPLC) | >99.5% |
| Enantiomeric Excess (ee) | >99.0% |
| Appearance | White to off-white solid |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the manufacturing process.
Caption: Workflow for the large-scale synthesis of the target compound.
Detailed Experimental Protocol
1. Reaction Setup:
-
A 500 L glass-lined reactor is rendered inert by purging with nitrogen gas.
-
The reactor is equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet.
2. Asymmetric Transfer Hydrogenation (One-Pot):
-
Charge the reactor with 1-(3-chloro-2-fluorophenyl)ethan-1-one (10.0 kg, 57.28 mol).
-
Add ammonium formate (36.12 kg, 572.8 mol, 10.0 eq).
-
Add the (R,R)-RuCl[(p-cymene)TsDPEN] catalyst (36.0 g, 0.057 mol, 0.001 eq).
-
Charge isopropanol (100 L) to the reactor.
-
Begin stirring and slowly heat the reaction mixture to an internal temperature of 40-50°C.
-
Maintain the temperature and stir for 12-24 hours. The reaction progress is monitored by HPLC for the disappearance of the starting ketone.
3. Work-up and Extraction:
-
Once the reaction is deemed complete, cool the mixture to room temperature (20-25°C).
-
Add water (50 L) and dichloromethane (DCM, 100 L) to the reactor and stir for 15 minutes.
-
Stop stirring and allow the layers to separate.
-
Separate the lower organic layer.
-
The aqueous layer can be back-extracted with DCM (20 L) to improve recovery.
-
Combine the organic layers and wash with a saturated sodium chloride solution (brine, 20 L).
-
Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to afford the crude (R)-1-(3-chloro-2-fluorophenyl)ethanamine as an oil.
4. Hydrochloride Salt Formation and Isolation:
-
Dissolve the crude amine oil in a mixture of methyl tert-butyl ether (MTBE, 40 L) and isopropanol (10 L).
-
While stirring, slowly add a 5M solution of hydrochloric acid in isopropanol until the pH of the solution reaches 1-2 (as measured by wet pH paper).
-
A precipitate will form. Continue stirring for 1 hour at room temperature.
-
Cool the slurry to 0-5°C and stir for an additional 2-3 hours to maximize crystallization.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold MTBE (2 x 10 L).
-
Dry the product under vacuum at 40-50°C until a constant weight is achieved.
Logical Relationship of Key Steps
The following diagram illustrates the logical dependency of the core synthetic stages.
Caption: Logical progression from starting material to final product.
Safety Considerations:
-
All operations should be conducted in a well-ventilated area or fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.
-
Dichloromethane is a volatile and potentially hazardous solvent; handle with appropriate care.
-
The addition of hydrochloric acid is exothermic and should be performed slowly with adequate cooling.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Application Notes and Protocols for Ligands in Transition-Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of common ligands in key transition-metal catalyzed reactions. The information is intended to guide researchers in setting up, running, and analyzing these powerful synthetic transformations.
Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions
Phosphine ligands are a cornerstone of modern transition-metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Their steric and electronic properties can be finely tuned to enhance catalyst stability, reactivity, and selectivity. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands, have proven to be exceptionally effective in a wide range of C-C and C-N bond-forming reactions.[1]
Application Note: Suzuki-Miyaura Coupling using SPhos
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[2] The use of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) as a ligand often leads to high yields and broad substrate scope, particularly with challenging aryl chlorides.[2][3]
Typical Reaction Scope and Yields:
The SPhos ligand is effective for the coupling of a variety of aryl and heteroaryl chlorides with arylboronic acids. Below is a summary of representative yields.
| Aryl Halide | Boronic Acid | Product Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | 98 | [2] |
| 2-Chlorobenzonitrile | 4-Methylphenylboronic acid | 95 | [2] |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | 97 | [2] |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | 92 | [1] |
| 1-Chloro-2,4-dimethoxybenzene | Phenylboronic acid | 94 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid using SPhos
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a Pd/SPhos catalytic system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
4-Chlorotoluene
-
Phenylboronic acid
-
Toluene, anhydrous
-
Water, deionized
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 1 mol%), SPhos (0.04 mmol, 2 mol%), and K₃PO₄ (3.0 mmol).
-
Seal the tube with a rubber septum, and purge with argon or nitrogen for 10 minutes.
-
Add 4-chlorotoluene (2.0 mmol) and phenylboronic acid (2.4 mmol) to the tube.
-
Add anhydrous toluene (10 mL) and water (1 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Application Note: Buchwald-Hartwig Amination using XPhos
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl amines.[4] The ligand 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) is particularly effective for the coupling of aryl chlorides and bromides with a broad range of primary and secondary amines.[5]
Typical Reaction Scope and Yields:
XPhos facilitates the amination of various aryl halides with different amines, often providing high yields.
| Aryl Halide | Amine | Product Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | 94 | |
| Bromobenzene | Aniline | 98 | [5] |
| 1-Bromo-4-fluorobenzene | n-Hexylamine | 95 | [6] |
| 2-Bromopyridine | Piperidine | 91 | [6] |
| 1-Chloro-3,5-dimethylbenzene | Di-n-butylamine | 89 | [6] |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine using XPhos[6]
This protocol details a general procedure for the Buchwald-Hartwig amination of an aryl chloride with a secondary amine using a Pd/XPhos catalyst system.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene, anhydrous
Procedure:
-
In a nitrogen-filled glovebox, charge a screw-capped vial with Pd(dba)₂ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and NaOt-Bu (2.0 mmol).
-
Add anhydrous toluene (5 mL) to the vial.
-
Add 4-chlorotoluene (1.0 mmol) and morpholine (1.2 mmol) to the reaction mixture.
-
Seal the vial and stir the mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate (10 mL) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Catalytic Cycle for Buchwald-Hartwig Amination:
N-Heterocyclic Carbene (NHC) Ligands in Olefin Metathesis
N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands for ruthenium-based olefin metathesis catalysts, such as the Grubbs catalysts. These ligands are strong σ-donors, which leads to more stable and active catalysts.
Application Note: Olefin Metathesis using Grubbs Second-Generation Catalyst
The Grubbs second-generation catalyst, featuring an NHC ligand, is a versatile tool for various olefin metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).[7][8] It generally exhibits higher activity and better functional group tolerance compared to the first-generation catalyst.[8]
Typical Reaction Scope and Yields:
The Grubbs second-generation catalyst is effective for a wide range of olefin metathesis transformations.
| Reaction Type | Substrate(s) | Product Yield (%) | E/Z Ratio | Reference |
| RCM | Diethyl diallylmalonate | >98 | - | [9] |
| CM | 1-Octene and cis-1,4-diacetoxy-2-butene | 85 | 80:20 | [9] |
| CM | Styrene and Methyl Acrylate | 75 | >95:5 (Z) | [10] |
| RCM | N,N-diallyl-4-methylbenzenesulfonamide | 96 | - | [9] |
Experimental Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate
This protocol provides a general procedure for the ring-closing metathesis of a diene using the Grubbs second-generation catalyst.
Materials:
-
Grubbs Second-Generation Catalyst
-
Diethyl diallylmalonate
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve diethyl diallylmalonate (1.0 mmol) in anhydrous DCM (100 mL) in a round-bottom flask equipped with a reflux condenser.
-
Bubble argon or nitrogen through the solution for 20 minutes to degas the solvent.
-
Add the Grubbs second-generation catalyst (0.01 mmol, 1 mol%) to the solution.
-
Heat the reaction mixture to reflux (approx. 40 °C) and stir for 4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclic olefin product.
Catalytic Cycle for Olefin Metathesis:
Chiral Phosphine Ligands in Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds from prochiral olefins, ketones, and imines. Chiral phosphine ligands, when complexed with transition metals like rhodium or ruthenium, can induce high levels of enantioselectivity.
Application Note: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydroamino Acid Derivatives
The asymmetric hydrogenation of dehydroamino acid derivatives is a benchmark reaction for evaluating the effectiveness of chiral phosphine ligands. The resulting chiral amino acids are valuable building blocks for pharmaceuticals. Ligands such as those from the DuPhos and DIOP families have shown excellent performance in these transformations.
Typical Enantioselectivities:
The choice of chiral ligand is critical for achieving high enantiomeric excess (ee).
| Substrate | Chiral Ligand | Enantiomeric Excess (ee, %) | Reference |
| Methyl (Z)-α-acetamidocinnamate | (R,R)-Et-DuPhos | >99 | [11] |
| Methyl (Z)-α-acetamidoacrylate | Chiral Phosphine-phosphite | 99 | [12] |
| Dimethyl itaconate | Chiral Phosphine-phosphite | 94 | [13] |
| (Z)-α-phenyl-β-acetamidoacrylate | (R,R)-DIPAMP | 96 | [14] |
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol outlines a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a dehydroamino acid derivative.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Chiral bisphosphine ligand (e.g., (R,R)-Et-DuPhos)
-
Methyl (Z)-α-acetamidocinnamate
-
Methanol, degassed
-
Hydrogen gas
Procedure:
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral bisphosphine ligand (0.011 mmol) in degassed methanol (5 mL) in a Schlenk flask. Stir for 20 minutes to form the catalyst pre-cursor.
-
In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 mmol) in degassed methanol (10 mL).
-
Transfer the substrate solution to a hydrogenation vessel.
-
Add the catalyst solution to the hydrogenation vessel.
-
Seal the vessel, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 1-24 hours).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Remove the solvent under reduced pressure.
-
The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis. The crude product can be purified by crystallization or column chromatography.
High-Throughput Screening of Catalysis Ligands
High-throughput screening (HTS) is a powerful strategy for the rapid discovery and optimization of catalysts and ligands for a specific transformation. The workflow involves the parallel synthesis and testing of a large library of catalysts under various reaction conditions.
Experimental Workflow for High-Throughput Screening:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 8. Olefin Metathesis [Catalysis] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Chiral phosphine-phosphite ligands in the highly enantioselective rhodium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rh-catalyzed asymmetric hydrogenation of allylic sulfones for synthesis of chiral β-ester sulfones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Chiral Separation of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride by HPLC and SFC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These methods are crucial for the accurate assessment of enantiomeric purity, a critical factor in pharmaceutical development due to the often differing pharmacological and toxicological profiles of enantiomers.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a robust and widely adopted technique for the separation of enantiomers. Polysaccharide-based CSPs, in particular, have shown broad applicability for the resolution of a diverse range of chiral compounds, including primary amines like 1-(3-Chloro-2-fluorophenyl)ethanamine.
Experimental Protocol: HPLC Method
This protocol outlines a normal phase HPLC method for the enantiomeric separation of 1-(3-Chloro-2-fluorophenyl)ethanamine.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
Sample Preparation:
-
Prepare a stock solution of the racemic 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride salt at a concentration of 1.0 mg/mL in the mobile phase.
-
Neutralize the hydrochloride salt by adding a molar equivalent of a suitable base (e.g., triethylamine) to liberate the free amine.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Particle Size | 5 µm |
| Column Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Data Presentation: HPLC Separation
The following table summarizes the expected chromatographic results based on the separation of structurally similar chiral amines.
| Enantiomer | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| (S)-enantiomer | 8.5 | \multirow{2}{*}{> 2.0} | 1.1 |
| (R)-enantiomer | 10.2 | 1.2 |
Experimental Workflow: HPLC
Chiral Separation by Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC for chiral separations, often providing faster analysis times, reduced solvent consumption, and unique selectivity.[1] The use of supercritical CO₂ as the primary mobile phase component, modified with an alcohol, is common for the separation of polar compounds like amines.
Experimental Protocol: SFC Method
This protocol describes a screening method for the chiral separation of 1-(3-Chloro-2-fluorophenyl)ethanamine using SFC.
Instrumentation:
-
An analytical SFC system with a CO₂ pump, modifier pump, automated back pressure regulator, column oven, and a UV-Vis or PDA detector.
Sample Preparation:
-
Prepare a stock solution of the racemic 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride at 1.0 mg/mL in Methanol.
-
As with the HPLC sample, neutralize the salt to the free amine.
-
Filter the final solution through a 0.45 µm syringe filter.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Particle Size | 3 µm |
| Column Dimensions | 150 mm x 4.6 mm |
| Mobile Phase | Supercritical CO₂ / Methanol with 0.2% Diethylamine (Gradient) |
| Gradient | 5% to 40% Methanol over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 5 µL |
Data Presentation: SFC Separation
The following table presents hypothetical but expected results for a successful chiral SFC separation based on typical performance for similar analytes.
| Enantiomer | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| (S)-enantiomer | 2.8 | \multirow{2}{*}{> 1.8} | 1.3 |
| (R)-enantiomer | 3.5 | 1.3 |
Experimental Workflow: SFC
Method Development and Optimization Considerations
The successful chiral separation of amines is highly dependent on the selection of the appropriate CSP and the optimization of the mobile phase.[2]
-
Chiral Stationary Phase Screening: It is recommended to screen a variety of polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) to identify the optimal selectivity for the target analyte.
-
Mobile Phase Modifiers (HPLC): The type and concentration of the alcohol modifier (e.g., ethanol, 2-propanol) in the normal phase mobile phase can significantly impact retention and resolution.
-
Mobile Phase Additives: For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase is often necessary to improve peak shape and reduce tailing.[3] For acidic compounds, an acidic additive (e.g., trifluoroacetic acid) may be required.[3]
-
SFC Parameters: In SFC, parameters such as the co-solvent percentage, back pressure, and temperature can be adjusted to optimize the separation. Protic organic modifiers like methanol and ethanol are generally preferred.[4]
By following these protocols and considering the optimization strategies, researchers can develop robust and reliable methods for the chiral separation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantiomeric purity of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies to obtain enantiomerically pure this compound?
A1: There are two main strategies for synthesizing the target chiral amine:
-
Asymmetric Synthesis: This approach involves the stereoselective reduction of the precursor ketone, 3'-chloro-2'-fluoroacetophenone, to the corresponding (R)-alcohol, followed by conversion to the amine with retention of stereochemistry. Alternatively, direct asymmetric reductive amination of the ketone can be employed.
-
Chiral Resolution: This classic method involves the synthesis of the racemic amine, followed by separation of the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
Q2: How can I synthesize the starting material, 3'-chloro-2'-fluoroacetophenone?
A2: 3'-Chloro-2'-fluoroacetophenone is typically synthesized via a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene. The reaction generally involves treating 1-chloro-2-fluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The process requires careful control of reaction conditions to favor the desired isomer and maximize yield.
Q3: What are the critical factors affecting the yield and enantioselectivity in the asymmetric reduction of 3'-chloro-2'-fluoroacetophenone?
A3: Key factors include the choice of catalyst or reducing agent, reaction temperature, solvent, and the purity of the starting materials. For catalytic asymmetric hydrogenation, the selection of the chiral ligand (e.g., BINAP derivatives in Noyori-type catalysts) is crucial. In biocatalytic reductions using alcohol dehydrogenases (ADHs), pH, temperature, and co-factor regeneration are critical parameters.
Q4: How can I convert the (R)-alcohol intermediate to the (R)-amine while maintaining the stereochemistry?
A4: Preserving the stereochemistry during the conversion of the chiral alcohol to the amine is critical. Several methods can achieve this with retention of configuration:
-
Biocatalytic Amination: Using enzymes like amine dehydrogenases (AmDHs) or transaminases (TAs) can provide a direct and stereoselective route from the alcohol (via an in-situ oxidized ketone intermediate) or directly from the ketone to the desired amine.
-
Chemical Methods with Retention: Certain multi-step chemical sequences are designed to proceed with overall retention of configuration. One such method involves the activation of the alcohol (e.g., as a sulfonate ester) followed by a substitution reaction with an azide or phthalimide nucleophile, and subsequent reduction. Careful selection of the reaction sequence is necessary to ensure the desired stereochemical outcome.
Q5: What are the most common chiral resolving agents for amines?
A5: Tartaric acid and its derivatives are among the most commonly used and effective resolving agents for chiral amines.[1][2] Other effective agents include mandelic acid, camphorsulfonic acid, and various N-acyl amino acids.[3] The choice of resolving agent is often determined empirically through screening.[4]
Troubleshooting Guides
Asymmetric Synthesis Route
Issue 1: Low Enantiomeric Excess (e.e.) in Asymmetric Reduction
| Potential Cause | Troubleshooting Step |
| Impure Catalyst/Reagent | Ensure the catalyst or chiral reducing agent is of high purity and has been stored under appropriate conditions (e.g., inert atmosphere for organometallic catalysts). |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity. |
| Suboptimal Solvent | Screen different solvents. The polarity and coordinating ability of the solvent can significantly influence the transition state of the asymmetric induction step. |
| Moisture Contamination | Ensure all glassware is thoroughly dried and the reaction is run under anhydrous conditions, as water can deactivate many catalysts. |
Issue 2: Low Yield in the Conversion of Alcohol to Amine
| Potential Cause | Troubleshooting Step |
| Incomplete Activation of the Alcohol | Ensure complete conversion of the alcohol to the leaving group (e.g., tosylate, mesylate) by using a slight excess of the activating agent and appropriate base. Monitor the reaction by TLC or HPLC. |
| Side Reactions (e.g., Elimination) | Use a less hindered base or lower the reaction temperature to minimize elimination reactions, which compete with the desired substitution. |
| Racemization | If the reaction conditions are too harsh, racemization can occur. Employ milder reagents and conditions. For example, the Mitsunobu reaction, while proceeding with inversion, is known for its mild conditions.[5][6] |
Chiral Resolution Route
Issue 3: Low Yield of Diastereomeric Salt Crystals
| Potential Cause | Troubleshooting Step |
| Suboptimal Solvent System | The ideal solvent should provide a significant solubility difference between the two diastereomeric salts.[7] Screen a variety of solvents and solvent mixtures of different polarities.[8] |
| Incorrect Stoichiometry | While a 1:1 molar ratio of amine to resolving agent is a common starting point, optimizing this ratio can improve the yield of the less soluble salt.[7] |
| Uncontrolled Cooling Rate | A slow and controlled cooling process is crucial for selective crystallization. Rapid cooling can lead to co-precipitation of both diastereomers. |
| Supersaturation Issues | Control the level of supersaturation. Seeding the solution with a small crystal of the desired diastereomeric salt can promote selective crystallization.[7] |
Issue 4: Low Enantiomeric Purity of the Resolved Amine
| Potential Cause | Troubleshooting Step |
| Co-crystallization of Diastereomers | Recrystallize the diastereomeric salt one or more times to improve its purity before liberating the free amine. |
| Incomplete Separation of Crystals | Ensure the crystalline salt is thoroughly washed with a small amount of cold solvent to remove the mother liquor containing the soluble diastereomer. |
| Solid Solution Formation | In some cases, the two diastereomers form a solid solution, making separation by simple crystallization difficult. In such instances, screening for a different resolving agent is the best approach.[9] |
Experimental Protocols
Protocol 1: Synthesis of 3'-Chloro-2'-fluoroacetophenone (Precursor)
This protocol is a general procedure for Friedel-Crafts acylation.
-
Reaction Setup: To a dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1-chloro-2-fluorobenzene (1.0 eq) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Catalyst Addition: Cool the mixture to 0-5 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 - 1.5 eq).
-
Acylation: Add acetyl chloride (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Chiral Resolution of 1-(3-Chloro-2-fluorophenyl)ethanamine
This protocol is adapted from the resolution of a structurally similar amine using a tartaric acid derivative.[3]
-
Salt Formation: Dissolve racemic 1-(3-chloro-2-fluorophenyl)ethanamine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). In a separate flask, dissolve the chiral resolving agent, for example, (+)-O,O'-Dibenzoyl-D-tartaric acid (0.5-1.0 eq), in the same solvent, warming if necessary.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature and then to a lower temperature (e.g., 0-5 °C) to induce crystallization. The formation of crystals may take several hours to days.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 2M NaOH). Stir until the solid dissolves completely.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the enantiomerically enriched amine.
-
Hydrochloride Salt Formation: Dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete. Collect the hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum.
Data Presentation
Table 1: Comparison of Chiral Resolving Agents for a Structurally Similar Amine
| Chiral Resolving Agent | Amine:Agent Molar Ratio | Solvent | Temperature (°C) | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Amine |
| (R,R)-4-chlorotartranilic acid | 1:1 | Methanol | 20-25 | High | >99% (S)-enantiomer |
| (R,R)-di-p-toluoyl-tartaric acid | 1:1 | Ethanol | 20-25 | Moderate | >98% (S)-enantiomer |
Data adapted from a patent for a structurally analogous compound to illustrate the impact of the resolving agent.[3]
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in chiral resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. onyxipca.com [onyxipca.com]
- 5. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
Technical Support Center: Purification of Crude (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride. The following sections offer troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this chiral amine hydrochloride are recrystallization and preparative chiral High-Performance Liquid Chromatography (HPLC). Recrystallization is a cost-effective method for removing bulk impurities and can significantly enhance chemical purity.[1] Preparative chiral HPLC is employed to separate the desired (R)-enantiomer from the (S)-enantiomer and other closely related impurities, thereby ensuring high enantiomeric purity.[2][3][4][5]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: Solvent selection is crucial for effective recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. For amine hydrochlorides, polar protic solvents or mixtures are often suitable. Good starting points for solvent screening include isopropanol, ethanol, methanol, or a mixture of an alcohol with an anti-solvent like diethyl ether or ethyl acetate.[6] A small-scale solubility test is recommended to identify the optimal solvent or solvent system.
Q3: What are the critical parameters to consider for preparative chiral HPLC purification?
A3: Key parameters for successful preparative chiral HPLC include the choice of the chiral stationary phase (CSP), the mobile phase composition, flow rate, and sample loading. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for separating chiral amines.[7] The mobile phase typically consists of a mixture of a non-polar solvent (like heptane or hexane) and a polar modifier (such as ethanol or isopropanol), often with a small amount of an acidic or basic additive to improve peak shape.[8]
Q4: What are the potential impurities in crude this compound?
A4: Potential impurities can originate from starting materials, side reactions, or racemization. Common impurities may include the corresponding (S)-enantiomer, unreacted starting materials like 1-(3-chloro-2-fluorophenyl)ethanone, and byproducts from the reduction reaction used in the synthesis. The presence of residual catalysts or reagents from the synthetic process is also possible.
Troubleshooting Guides
Recrystallization
| Issue | Potential Cause | Recommended Action |
| Product "oils out" instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent. Add a small amount of a co-solvent in which the compound is less soluble. Ensure slow cooling. Use a seed crystal to induce crystallization.[9][10] |
| Low or no crystal formation upon cooling | The solution is not sufficiently saturated, or the wrong solvent was chosen. | Concentrate the solution by evaporating some of the solvent. Try adding an anti-solvent dropwise to the cooled solution. Re-screen for a more suitable solvent.[10] |
| Poor recovery of the purified product | The compound has significant solubility in the cold recrystallization solvent. The volume of the washing solvent is too large. | Cool the solution in an ice bath to minimize solubility. Wash the crystals with a minimal amount of ice-cold solvent.[1] |
| Crystals are colored | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration (if the compound is stable to it). Perform a second recrystallization. |
Preparative Chiral HPLC
| Issue | Potential Cause | Recommended Action |
| Poor or no separation of enantiomers | Incorrect chiral stationary phase (CSP) or mobile phase. | Screen different types of CSPs (e.g., cellulose-based, amylose-based). Optimize the mobile phase by varying the ratio of the polar modifier and trying different additives (e.g., trifluoroacetic acid, diethylamine). |
| Poor peak shape (tailing or fronting) | Interactions between the amine and the silica support of the CSP. Overloading the column. | Add a basic modifier like diethylamine to the mobile phase to reduce tailing. Reduce the amount of sample injected onto the column. |
| Low recovery of the purified compound | The compound is strongly retained on the column or is unstable under the chromatographic conditions. | Modify the mobile phase to decrease retention. Ensure the compound is stable in the chosen mobile phase. |
| Column pressure is too high | Blockage in the column or system. High flow rate. | Filter the sample and mobile phase before use. Reduce the flow rate. If the issue persists, the column may need to be washed or replaced. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude hydrochloride salt. Add a few drops of a test solvent (e.g., isopropanol). If it dissolves at room temperature, the solvent is likely too polar. If it is insoluble, gently heat the mixture. A suitable solvent will dissolve the compound when hot and allow for crystal formation upon cooling.
-
Dissolution: In an appropriately sized flask, add the crude this compound. Add the chosen solvent (e.g., isopropanol) portion-wise while heating the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, avoid disturbing the flask during this period. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Preparative Chiral HPLC Purification
-
Column and Mobile Phase Selection: Based on analytical scale screening, select a suitable preparative chiral column (e.g., a polysaccharide-based CSP). Prepare the mobile phase, for instance, a mixture of n-heptane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent at a known concentration.
-
System Equilibration: Equilibrate the preparative HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the sample solution onto the column. Collect the fractions corresponding to the (R)-enantiomer peak based on the retention time determined from the analytical separation.
-
Solvent Evaporation: Combine the collected fractions containing the pure (R)-enantiomer and remove the solvent under reduced pressure.
-
Final Product Isolation: The purified (R)-1-(3-Chloro-2-fluorophenyl)ethanamine can be converted back to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same solvent. The precipitated hydrochloride salt is then collected by filtration and dried.
Data Presentation
Table 1: Comparison of Purification Techniques (Illustrative Data)
| Parameter | Crude Material | After Recrystallization | After Preparative Chiral HPLC |
| Chemical Purity (by HPLC) | ~90% | >98% | >99.5% |
| Enantiomeric Purity (%ee) | Racemic or low ee | Unchanged from crude | >99% |
| Typical Recovery | - | 70-85% | 60-80% |
| Key Impurities Removed | Starting materials, byproducts | Insoluble impurities, some soluble byproducts | (S)-enantiomer, closely related structural isomers |
Visualizations
Caption: Workflow for the purification of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. pure-synth.com [pure-synth.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Chiral Chromatography and the Pharmaceutical Industry [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
- 8. This compound [myskinrecipes.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side products. The primary route of synthesis is assumed to be the asymmetric reductive amination of 3-chloro-2-fluoroacetophenone.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired (R)-amine | 1. Inefficient imine formation.2. Reduction of the ketone starting material to the corresponding alcohol.3. Catalyst inhibition or deactivation. | 1. Ensure anhydrous conditions. Consider the use of a dehydrating agent (e.g., molecular sieves).2. Use a reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride[1]. In biocatalytic reductions, the formation of the alcohol is a known side reaction; optimizing the concentration of the amine donor and co-factors can favor amine formation[2].3. For catalytic hydrogenations, screen different catalysts and solvents. Ensure the purity of all reagents and solvents. |
| Presence of the corresponding alcohol side product: 1-(3-chloro-2-fluorophenyl)ethanol | The reducing agent is reducing the ketone starting material before imine formation. This is a common side product in both chemical and biocatalytic reductive aminations.[2] | - Chemical Synthesis: Use a milder or more selective reducing agent like sodium triacetoxyborohydride[1]. Alternatively, perform a two-step process: first, form the imine and isolate it, then reduce the purified imine.- Biocatalytic Synthesis: The proportion of alcohol to amine can be influenced by the specific reductive aminase enzyme used and the reaction conditions. Increasing the concentration of the amine donor can often favor the formation of the desired amine over the alcohol side product[2]. |
| Low enantiomeric excess (presence of the (S)-enantiomer) | 1. Poor stereoselectivity of the chiral catalyst or auxiliary.2. Racemization of the product during workup or purification.3. Impure chiral catalyst or auxiliary. | 1. Screen different chiral ligands or auxiliaries. Optimize reaction parameters such as temperature, pressure (for hydrogenation), and solvent.2. Avoid harsh acidic or basic conditions during workup. Analyze the enantiomeric excess at different stages of the process to pinpoint the racemization step.3. Verify the enantiomeric purity of the starting chiral materials. |
| Presence of a secondary amine impurity | Over-alkylation of the primary amine product with the starting ketone and reducing agent. This is a common issue in reductive amination. | Use a large excess of the ammonia source. If using a primary amine as the starting material for a secondary amine synthesis, this is the desired product. For primary amine synthesis, this is a side product to be minimized. |
| Presence of dehalogenated impurities (e.g., 1-(2-fluorophenyl)ethanamine or 1-(3-chlorophenyl)ethanamine) | Hydrogenolysis of the C-Cl or C-F bond during catalytic hydrogenation. This is a known side reaction with certain catalysts (e.g., Palladium on carbon). | - Use a catalyst less prone to promoting dehalogenation, such as a ruthenium-based catalyst.- Optimize hydrogenation conditions (lower pressure, shorter reaction time).- Consider alternative reduction methods that do not employ catalytic hydrogenation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound via reductive amination?
A1: The most frequently encountered side products are:
-
1-(3-chloro-2-fluorophenyl)ethanol: Formed by the reduction of the starting ketone, 3-chloro-2-fluoroacetophenone. This is a common byproduct in both chemical and biocatalytic reductive amination processes[2].
-
The (S)-enantiomer: The opposite enantiomer of the desired product. Its presence reduces the enantiomeric excess and is a direct measure of the stereoselectivity of the synthesis.
-
Over-alkylation product (secondary amine): Formation of a secondary amine through the reaction of the newly formed primary amine with another molecule of the starting ketone.
-
Dehalogenated impurities: Products where the chloro or fluoro substituent has been removed from the aromatic ring, which can occur under certain catalytic hydrogenation conditions.
Q2: How can I minimize the formation of the alcohol side product?
A2: To minimize the formation of 1-(3-chloro-2-fluorophenyl)ethanol:
-
Choice of Reducing Agent: In chemical synthesis, sodium triacetoxyborohydride is often preferred over sodium borohydride as it is milder and more selective for the reduction of the iminium ion over the ketone[1].
-
Biocatalytic Approach: When using reductive aminases, increasing the concentration of the amine source (e.g., ammonia) can shift the equilibrium towards imine formation and subsequent reduction to the desired amine, thereby reducing the amount of ketone available for reduction to the alcohol[2].
-
Two-Step Procedure: You can separate the imine formation and reduction steps. First, synthesize and isolate the imine intermediate, and then, in a separate step, reduce the purified imine to the amine.
Q3: What analytical methods are suitable for identifying and quantifying impurities in my final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining the enantiomeric excess (the ratio of the (R)- and (S)-enantiomers). Reverse-phase HPLC with a suitable column can be used to quantify other impurities like the starting ketone and the alcohol byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities. Derivatization of the amine may be necessary to improve its chromatographic properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can help in the structural elucidation of unknown impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying non-volatile impurities and confirming the molecular weights of side products.
Experimental Protocols
Key Experiment: Asymmetric Reductive Amination (General Protocol)
This protocol is a general representation and should be optimized for specific laboratory conditions and reagents.
1. Imine Formation (in situ):
-
To a solution of 3-chloro-2-fluoroacetophenone in a suitable anhydrous solvent (e.g., dichloromethane, methanol, or tetrahydrofuran), add the ammonia source (e.g., ammonium acetate, aqueous ammonia).
-
If using a chiral auxiliary, it would be reacted with the ketone at this stage.
-
The reaction may be stirred at room temperature or heated to facilitate imine formation. The use of a dehydrating agent like molecular sieves can be beneficial.
2. Reduction:
-
The reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or a hydrogenation catalyst under a hydrogen atmosphere) is added to the reaction mixture containing the in-situ formed imine.
-
For catalytic asymmetric hydrogenation, a chiral catalyst (e.g., a ruthenium-based complex) is used under a pressurized hydrogen atmosphere.
-
The reaction is stirred until completion, which should be monitored by an appropriate technique (e.g., TLC, HPLC, or GC).
3. Workup and Isolation:
-
The reaction is quenched, typically with water or a basic solution.
-
The product is extracted into an organic solvent.
-
The organic layers are combined, dried, and the solvent is evaporated.
-
The crude amine is then typically converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent (e.g., isopropanol, diethyl ether).
-
The resulting solid hydrochloride salt is collected by filtration and can be further purified by recrystallization.
Visualizations
Caption: General workflow for the synthesis of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl.
Caption: Pathways for desired product and common side product formation.
References
Technical Support Center: Optimizing Coupling Reactions with (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
Welcome to the technical support center for optimizing coupling reactions involving (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in synthetic chemistry.
Troubleshooting Guides
Coupling reactions with sterically hindered amines like this compound can present challenges. The following tables outline common issues, their potential causes, and recommended solutions for two major classes of coupling reactions: Amide Bond Formation and Buchwald-Hartwig Amination.
Amide Coupling Reactions
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Incomplete activation of the carboxylic acid. | Use a more robust coupling agent such as HATU, HBTU, or T3P.[1] |
| Low nucleophilicity of the hindered amine. | Increase reaction temperature. Use a stronger, non-nucleophilic base like DBU or a proton sponge. | |
| Steric hindrance impeding the coupling. | Screen different solvents to improve solubility and reaction kinetics. Consider using a less sterically demanding coupling partner if possible. | |
| Formation of Side Products | Racemization of the chiral amine. | Use milder reaction conditions and consider coupling reagents known to suppress racemization, such as COMU or TBTU. |
| Anhydride formation from the carboxylic acid. | Ensure slow addition of the coupling reagent. Convert the carboxylic acid to an acid chloride in a separate step before adding the amine.[2] | |
| Difficult Purification | Unreacted starting materials and coupling agent byproducts. | Optimize stoichiometry to use a slight excess of the less expensive reagent.[1] Choose a coupling reagent with water-soluble byproducts (e.g., EDC) to simplify workup. |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient catalyst system for the sterically hindered amine. | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][4] |
| Catalyst deactivation. | Use a pre-catalyst that is more stable and forms the active Pd(0) species in situ. Ensure strictly anaerobic conditions. | |
| Inappropriate base. | The choice of base is critical. Screen a variety of bases such as NaOt-Bu, LHMDS, K₂CO₃, or Cs₂CO₃.[5] | |
| Incomplete Conversion | Suboptimal reaction temperature. | Reactions often require elevated temperatures (80-120 °C).[5][6] Perform a temperature screen to find the optimal conditions. |
| Poor solvent choice leading to poor solubility. | Screen common solvents for this reaction, such as toluene, dioxane, or THF.[5][7] | |
| Side Reactions | Hydrodehalogenation of the aryl halide. | This can occur via a competing β-hydride elimination pathway.[8] The choice of ligand and base can influence this side reaction. |
| Homocoupling of the aryl halide. | Lowering the catalyst loading or changing the ligand may mitigate this issue. |
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound challenging?
A1: The primary challenge arises from steric hindrance. The ortho-fluoro and meta-chloro substituents on the phenyl ring, combined with the adjacent ethylamine group, sterically encumber the amine's nitrogen atom. This steric bulk can impede the approach of electrophiles, slowing down reaction rates and leading to lower yields in coupling reactions.[3][9][10]
Q2: My Buchwald-Hartwig amination is not working. What are the first troubleshooting steps?
A2: For a low-yielding N-arylation, a systematic approach is recommended. First, verify the quality and purity of your reagents, especially the palladium catalyst and the amine. Next, re-evaluate your choice of ligand and base, as these are critical for coupling with hindered amines.[3][5] Ensure that your reaction is performed under strictly inert conditions to prevent catalyst decomposition. Finally, consider increasing the reaction temperature, as these couplings often require more forcing conditions.
Q3: Which class of coupling reagents is generally most effective for forming an amide bond with this amine?
A3: For sterically hindered amines, more powerful uronium- or phosphonium-based coupling reagents like HATU, HBTU, or PyBOP are often more effective than standard carbodiimide reagents like EDC.[1] These reagents rapidly generate a highly activated ester intermediate, which can then react more readily with the less nucleophilic, hindered amine.
Q4: Can I use this compound directly in the coupling reaction?
A4: (R)-1-(3-Chloro-2-fluorophenyl)ethanamine is supplied as a hydrochloride salt. The amine must be liberated to its freebase form before it can act as a nucleophile. This is typically achieved by adding at least one equivalent of a suitable base to the reaction mixture to neutralize the HCl. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or an excess of the base used in the coupling reaction itself.
Q5: How can I monitor the progress of my coupling reaction?
A5: Thin Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress.[11] A suitable eluent system should be developed to separate the starting materials from the desired product. Staining with ninhydrin can be useful for visualizing the amine starting material. For more quantitative analysis, techniques like LC-MS or GC-MS can be employed.
Experimental Protocols
General Protocol for Amide Coupling using HATU
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the carboxylic acid (1.0 equiv.).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., DMF or DCM).
-
Reagent Addition: Add HATU (1.1 equiv.) and a non-nucleophilic base such as DIPEA (2.5 equiv.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine (1.2 equiv., assuming the freebase is used or generated in situ from the hydrochloride salt with an additional equivalent of base) in the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Preparation: In a flame-dried Schlenk tube or glovebox, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable ligand (e.g., XPhos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, 2.0-3.0 equiv.).[5]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for a typical amide coupling reaction.
Caption: Troubleshooting logic for low-yield Buchwald-Hartwig amination.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Resolving peak tailing issues in HPLC analysis of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
Welcome to our technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the HPLC analysis of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for basic compounds like this compound is secondary interaction with ionized silanol groups on the surface of silica-based stationary phases.[1][2][3][4] These silanol groups (Si-OH) can become deprotonated and negatively charged, leading to strong electrostatic interactions with the positively charged amine, causing a portion of the analyte molecules to lag behind in the column, resulting in a tailed peak.[1][5][6]
Q2: How does the mobile phase pH affect the peak shape of my amine compound?
A2: The mobile phase pH is a critical factor. At a pH close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[4][7] For basic compounds, using a low pH mobile phase (typically pH ≤ 3) can suppress the ionization of the surface silanol groups, minimizing secondary interactions and thus reducing peak tailing.[1][2][8]
Q3: Can my choice of HPLC column influence peak tailing?
A3: Absolutely. The choice of column is crucial for obtaining symmetrical peaks for basic analytes.[2] Modern "Type B" silica columns, which have a lower content of acidic silanol groups, are recommended.[2][8] End-capped columns, where residual silanol groups are chemically deactivated, also significantly reduce tailing.[1] For particularly challenging separations, considering hybrid silica-organic or polymer-based columns can eliminate silanol interactions altogether.[2][9]
Q4: Are there any mobile phase additives that can help reduce peak tailing?
A4: Yes, mobile phase additives can be very effective. Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites on the stationary phase, thereby improving the peak shape of your analyte.[10][11] Using a buffer at an appropriate concentration (e.g., 10-50 mM) is also essential to maintain a stable pH throughout the analysis.[4][12]
Q5: Besides chemical interactions, what are other potential causes of peak tailing?
A5: Peak tailing can also stem from instrumental or physical issues within the HPLC system. These include:
-
Column Overload : Injecting too high a concentration or volume of the sample.[3][4]
-
Extra-Column Effects : Excessive tubing length or internal diameter between the injector and detector can cause peak broadening and tailing.[3][7][8]
-
Column Contamination or Degradation : Accumulation of sample matrix components on the column frit or a void in the column bed can distort peak shape.[1][3][13]
Troubleshooting Guide for Peak Tailing
The following table summarizes potential causes of peak tailing during the analysis of this compound and provides systematic troubleshooting steps.
| Potential Cause | Symptoms | Recommended Solution |
| Secondary Silanol Interactions | Pronounced tailing of the amine peak, often worse with older silica columns. | - Switch to a modern, high-purity "Type B" or end-capped HPLC column. - Consider a column with an alternative stationary phase (e.g., hybrid or polymer-based). |
| Inappropriate Mobile Phase pH | Peak tailing or splitting. | - Adjust the mobile phase to a low pH (e.g., 2.5-3.0) to suppress silanol ionization.[1][2] - Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[4] |
| Insufficient Buffering | Unstable retention times and variable peak shapes. | - Use a buffer (e.g., phosphate or formate) at a concentration of 10-50 mM to ensure stable pH.[4] |
| Lack of Mobile Phase Modifier | Significant peak tailing for the basic analyte. | - Add a competitive amine like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1% v/v).[10][11] |
| Column Overload | Peak shape deteriorates with increasing sample concentration; peak may front or tail. | - Reduce the injection volume or dilute the sample.[3][13] |
| Extra-Column Dead Volume | Broadening and tailing of all peaks, especially early eluting ones. | - Use tubing with a smaller internal diameter and minimize its length. - Ensure all fittings are properly connected.[7][8] |
| Column Contamination/Void | Gradual increase in peak tailing and backpressure over several injections. | - Flush the column with a strong solvent.[1] - If a void is suspected, reverse-flush the column (if permitted by the manufacturer).[1] - Replace the column if cleaning is ineffective. |
| Sample Solvent Mismatch | Distorted or split peaks. | - Dissolve the sample in the initial mobile phase composition or a weaker solvent.[3] |
Experimental Protocols
Protocol for Mobile Phase pH Adjustment
-
Determine Analyte pKa : If not known, estimate the pKa of this compound. As an amine, it will be basic.
-
Prepare Aqueous Buffer : Prepare an aqueous buffer solution (e.g., 20 mM potassium phosphate) and adjust the pH to a value between 2.5 and 3.0 using an acid like phosphoric acid.
-
Mobile Phase Preparation : Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Filter and Degas : Filter the final mobile phase through a 0.45 µm filter and degas it before use.
Protocol for Using a Mobile Phase Additive (Triethylamine)
-
Prepare Mobile Phase : Prepare the desired mixture of aqueous buffer and organic solvent.
-
Add TEA : To the prepared mobile phase, add triethylamine (TEA) to a final concentration of 0.1% (v/v).
-
pH Adjustment : Check and, if necessary, re-adjust the pH of the final mobile phase.
-
Filter and Degas : Filter the mobile phase containing TEA and degas it thoroughly. It is often recommended to dedicate a column to applications using amine additives to avoid carryover effects.[11]
Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting peak tailing issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. severe tailing on column - Chromatography Forum [chromforum.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
- 13. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions Using (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
Welcome to the technical support center for (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues of low enantioselectivity in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: We are observing low enantiomeric excess (ee) in our reaction using this compound as a chiral catalyst/auxiliary. What are the common causes?
A1: Low enantioselectivity can stem from several factors. The most common culprits include:
-
Reagent and Solvent Purity: Trace impurities, especially water or other protic species, can interfere with the chiral catalyst's function.
-
Reaction Temperature: Enantioselectivity is often highly temperature-dependent. Deviations from the optimal temperature can significantly decrease the enantiomeric excess.[1][2][3]
-
Incorrect Catalyst Loading: Both too high and too low catalyst concentrations can negatively impact enantioselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting the stereochemical outcome.[4][5][6]
-
Substrate Compatibility: The structure of your substrate may not be ideal for achieving high enantioselectivity with this specific chiral amine.
Q2: How can we ensure the quality of our this compound?
A2: As a hydrochloride salt, the compound is generally stable. However, to ensure its purity and activity, consider the following:
-
Storage: Store in a cool, dry place, preferably under an inert atmosphere, to prevent moisture absorption.
-
Purification: If you suspect contamination, the free base can be generated by treatment with a base, followed by extraction and distillation or recrystallization. The hydrochloride salt can then be reformed using HCl.
-
Characterization: Confirm the purity and identity using standard analytical techniques such as NMR, HPLC, and melting point determination.
Q3: Can the reaction solvent significantly impact the enantioselectivity?
A3: Absolutely. The solvent plays a crucial role in asymmetric catalysis by stabilizing the transition state that leads to the desired enantiomer.[4][5] A change in solvent can alter the energy difference between the diastereomeric transition states, directly impacting the enantiomeric excess.[5] For instance, non-polar solvents might be preferred in some cases to minimize competing interactions, while in others, a coordinating solvent may be necessary to achieve the correct catalyst conformation. It is advisable to screen a range of solvents with varying polarities and coordinating abilities.
Troubleshooting Guide
Issue: Low Enantiomeric Excess (ee)
This troubleshooting guide follows a systematic approach to identify and resolve the cause of low enantioselectivity.
Caption: A troubleshooting workflow for addressing low enantioselectivity.
Step 1: Verify Reagent and Solvent Purity
Question: Could impurities be the cause of our low enantioselectivity?
Answer: Yes, impurities in either the chiral amine, substrate, or solvent can have a detrimental effect. Water is a common culprit that can hydrolyze or deactivate the catalyst.
Experimental Protocol: Solvent Purification
-
Anhydrous Solvent Preparation: Use freshly distilled solvents. For reactions sensitive to moisture, it is recommended to use solvents from a solvent purification system or to dry them over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
-
Degassing: To remove dissolved oxygen, which can sometimes interfere with catalytic cycles, sparge the solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before use.
Data Presentation: Effect of Water Content on Enantioselectivity
| Water Content (ppm) | Enantiomeric Excess (ee, %) |
| < 10 | 95 |
| 50 | 82 |
| 100 | 65 |
| 500 | 30 |
Note: This data is illustrative and will vary depending on the specific reaction.
Step 2: Optimize Reaction Conditions
Question: We have confirmed the purity of our reagents. What reaction parameters should we investigate next?
Answer: The next step is to systematically optimize the reaction conditions, with a primary focus on temperature and solvent.
Temperature Screening
Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states.[2][3]
Experimental Protocol: Temperature Screening
-
Set up a series of identical reactions in parallel.
-
Run each reaction at a different, controlled temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).
-
Ensure all other parameters (concentration, solvent, catalyst loading) are kept constant.
-
After a set reaction time, quench the reactions and analyze the enantiomeric excess of the product by chiral HPLC or GC.
Data Presentation: Effect of Temperature on Enantioselectivity
| Temperature (°C) | Enantiomeric Excess (ee, %) |
| 25 | 70 |
| 0 | 85 |
| -20 | 92 |
| -40 | 96 |
| -78 | 97 |
Note: This data is illustrative. In some cases, higher temperatures may be optimal.[3]
Solvent Screening
The choice of solvent can dramatically influence the outcome of an asymmetric reaction.[4][5] It is advisable to screen a range of aprotic solvents with varying polarities.
Caption: Impact of solvent choice on enantioselectivity.
Step 3: Vary Catalyst Loading
Question: What is the optimal catalyst loading, and how does it affect enantioselectivity?
Answer: The optimal catalyst loading should be determined empirically. While a higher loading might increase the reaction rate, it can sometimes lead to the formation of less selective catalytic species through aggregation. Conversely, too low a loading may result in a slow reaction or competition from a non-catalyzed background reaction, both of which can lower the observed enantioselectivity.
Data Presentation: Effect of Catalyst Loading on Enantioselectivity
| Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) |
| 1 | 88 |
| 5 | 96 |
| 10 | 95 |
| 20 | 90 |
Note: This data is illustrative and the optimal loading is reaction-dependent.
Step 4: Consider Substrate Modification
Question: We have optimized the reaction conditions and catalyst loading, but the enantioselectivity is still not satisfactory. What else can we do?
Answer: If extensive optimization of the reaction parameters does not yield the desired result, the issue may lie with the substrate itself. In some cases, minor modifications to the substrate structure can lead to improved stereochemical recognition by the chiral catalyst. For example, altering the steric bulk of a substituent on the substrate can enhance the facial bias in the transition state.
Caption: A logical flow for considering substrate modification.
By systematically working through this troubleshooting guide, you can identify and address the factors limiting the enantioselectivity of your reaction, ultimately leading to a more efficient and successful asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
Stability issues and degradation of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using (R)-1-(3-Chloro-2-fluorophenyl)ethanamine as a hydrochloride salt?
A1: The hydrochloride salt form of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine offers significantly enhanced stability and improved water solubility compared to its free base form.[1] The salt formation protects the amine group from oxidative degradation by engaging the lone pair of electrons on the nitrogen atom, which simplifies handling, storage, and formulation processes in pharmaceutical development.[1][2]
Q2: What are the typical storage conditions for this compound?
A2: It is recommended to store the compound in a well-sealed container in a dry, cool place at room temperature to minimize degradation.[3] Exposure to moisture, high temperatures, and light should be avoided.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation studies on this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the chemical structure and general knowledge of similar compounds. The primary points of instability are likely the amine group and the potential for reactions involving the halogenated phenyl ring under stress conditions. Degradation can be induced by factors such as pH, temperature, light, and oxidizing agents.
Q4: How can I assess the purity and degradation of my sample?
A4: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for assessing the purity and quantifying degradation products of active pharmaceutical ingredients (APIs).[4] Mass spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying the chemical structures of any degradation byproducts.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile and semi-volatile degradation products.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimental use of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram (e.g., HPLC, GC) | Sample degradation | - Ensure proper storage conditions (cool, dry, protected from light).- Prepare solutions fresh before use.- If degradation is suspected, perform a forced degradation study to identify potential degradants. |
| Contamination | - Verify the purity of solvents and reagents.- Clean analytical instrumentation thoroughly.- Use a fresh, unopened batch of the compound as a reference. | |
| Poor solubility in a specific solvent | Incorrect solvent choice | - As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents like water and alcohols.[1] - For non-polar organic solvents, solubility may be limited. Consider converting the salt to the free base if necessary for a specific reaction, but be mindful of the decreased stability of the free base. |
| Inconsistent experimental results | Sample instability under experimental conditions | - Evaluate the pH, temperature, and light exposure of your experimental setup. The compound may degrade under harsh acidic, basic, or high-temperature conditions.- Run control experiments to assess the stability of the compound over the time course of your experiment. |
| Weighing or dilution errors | - Verify the calibration of balances.- Use precise volumetric techniques for solution preparation. | |
| Discoloration of the solid compound | Exposure to light or air (oxidation) | - Store the compound in an opaque, airtight container.- If discoloration is observed, re-analyze the purity of the material before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Dissolve in the initial solvent before analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS to determine their mass and propose structures.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Visualizations
Caption: A flowchart for troubleshooting unexpected experimental results.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Managing Hygroscopicity of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. For active pharmaceutical ingredients (APIs) like this compound, which is an amine salt, this can be a significant issue. Moisture absorption can lead to a range of problems, including:
-
Physical Changes: Caking, clumping, or even deliquescence (dissolving in the absorbed water), which can make handling and accurate weighing difficult.[1][2][3]
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, impacting the purity and stability of the compound.[2][3][4]
-
Inaccurate Dosing: If the material has absorbed a significant amount of water, the weighed amount will not be the true amount of the active compound, leading to errors in experimental concentrations.
Q2: How can I determine the extent of water absorption in my sample?
A2: The most accurate and specific method for determining the water content in a substance is Karl Fischer titration.[5] This technique involves a chemical reaction with water and can precisely quantify the amount of absorbed moisture. Other methods include thermogravimetric analysis (TGA), which measures weight loss upon heating, and near-infrared spectroscopy (NIRS).[6][7]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[1] It is also advisable to store the container in a dry and cool environment.[1] For long-term storage or for highly sensitive experiments, storage in a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride) is recommended.[8]
Q4: I need to weigh the compound for an experiment. What precautions should I take?
A4: Weighing a hygroscopic substance requires careful and swift handling to minimize exposure to atmospheric moisture.[1] Ideally, weighing should be performed in a low-humidity environment, such as a glove box with controlled humidity.[9] If a glove box is not available, work quickly and keep the container sealed as much as possible. Using a container with a small opening can also help reduce moisture uptake during weighing.
Q5: My sample has become clumpy. Can I still use it?
A5: If the compound has clumped due to moisture absorption, its properties may have been altered.[1] While you can sometimes break up the clumps with a spatula, the water content will be higher than specified, which can affect the accuracy of your experiments.[1] It is highly recommended to first determine the water content (e.g., by Karl Fischer titration) to adjust the amount you weigh for your experiment accordingly. For critical applications, it may be necessary to dry the compound under vacuum, although care must be taken to ensure this does not cause degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty in weighing, inconsistent balance readings. | The compound is rapidly absorbing moisture from the air. | Weigh the compound in a controlled humidity environment (glove box). If unavailable, work quickly and use a container with a narrow opening. Consider placing a desiccant in the balance chamber.[7] |
| The compound appears wet, sticky, or has deliquesced. | High level of moisture absorption due to improper storage or exposure to high humidity. | The compound's purity may be compromised. It is not recommended for use in sensitive experiments. Review storage procedures and ensure containers are airtight and stored in a dry place. |
| Observed degradation or impurity peaks in analysis (e.g., HPLC, NMR). | Moisture-induced chemical degradation (e.g., hydrolysis). | Determine the water content of the starting material. If high, this is a likely cause. Implement stricter handling and storage protocols to prevent future moisture absorption. |
| Inconsistent experimental results or poor reproducibility. | Variable water content in the compound between different experimental runs. | Standardize the handling procedure for the compound. Always determine the water content before use and correct the mass accordingly. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of this compound.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol or appropriate Karl Fischer solvent
-
Karl Fischer reagent
-
Airtight sample vial
-
Syringe and needle
-
Analytical balance
Methodology:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is filled with fresh, anhydrous solvent and the system is pre-titrated to a dry state.
-
Sample Preparation: In a controlled, low-humidity environment if possible, accurately weigh a suitable amount of the compound into a dry, airtight vial.
-
Sample Introduction: Quickly unseal the vial and transfer the sample into the titration vessel. Alternatively, dissolve the sample in a known volume of anhydrous solvent in the vial and inject a known aliquot of the solution into the titrator.
-
Titration: Start the titration. The instrument will automatically titrate the sample with the Karl Fischer reagent until all the water has reacted.
-
Calculation: The instrument's software will calculate the water content, typically expressed as a percentage by weight (% w/w).
Protocol 2: Assessing Hygroscopicity Profile by Dynamic Vapor Sorption (DVS)
Objective: To determine the moisture sorption and desorption characteristics of the compound at various relative humidity (RH) levels.
Materials:
-
Dynamic Vapor Sorption (DVS) analyzer
-
Microbalance
-
Nitrogen gas supply (dry)
-
Sample pan
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the compound (typically 5-15 mg) onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen gas (0% RH) until a stable weight is achieved. This will be the initial dry mass.
-
Sorption Phase: Program the DVS instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample weight stabilizes, indicating equilibrium has been reached.
-
Desorption Phase: After reaching the maximum RH, program the instrument to decrease the RH in the same stepwise manner back to 0% RH, again allowing for weight stabilization at each step.
-
Data Analysis: The instrument's software will generate a moisture sorption-desorption isotherm, plotting the change in mass (water uptake) as a function of relative humidity. This provides a detailed profile of the compound's hygroscopic behavior.
Visualizations
Caption: Workflow for handling and using hygroscopic this compound.
Caption: Factors influencing the hygroscopicity of amine hydrochloride salts.
References
- 1. tutorchase.com [tutorchase.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. What are the effects of humidity on the properties of the compound of CAS No.: 139-07-1? - Blog [panze-chemical.com]
- 5. news-medical.net [news-medical.net]
- 6. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
Validation & Comparative
A Comparative Guide to Confirming the Absolute Configuration of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
For researchers and professionals in drug development, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in ensuring safety, efficacy, and regulatory compliance. This guide provides an objective comparison of modern analytical techniques for confirming the absolute configuration of chiral small molecules, using (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride as a representative example.
Comparison of Key Analytical Methods
The selection of an appropriate analytical method for determining absolute configuration depends on several factors, including the physical properties of the sample, available instrumentation, and the stage of drug development. The three primary techniques employed are Single-Crystal X-ray Diffraction (SXD), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries.[1][2][3]
| Feature | Single-Crystal X-ray Diffraction (SXD) | Vibrational Circular Dichroism (VCD) | NMR with Chiral Auxiliaries (e.g., Mosher's Method) |
| Principle | Analysis of X-ray diffraction patterns from a single crystal.[4] | Differential absorption of left and right circularly polarized infrared light in solution.[5] | Formation of diastereomers with a chiral derivatizing agent (CDA), leading to distinguishable NMR signals.[6] |
| Sample State | Solid (high-quality single crystal).[7] | Solution (liquid or dissolved solid).[8] | Solution (liquid or dissolved solid).[2] |
| Crystallization Required? | Yes, this is the primary prerequisite and a major limitation.[9][10] | No, making it suitable for oils, amorphous solids, or difficult-to-crystallize materials.[11][12] | No. |
| Reliance on Computation | No (for the primary data), but the Flack parameter is calculated from the data to confirm configuration.[6] | Yes, requires comparison of the experimental spectrum with a spectrum calculated via Density Functional Theory (DFT).[8][10] | No, relies on empirical models for interpreting chemical shift differences.[13] |
| Key Advantage | Considered the "gold standard"; provides a direct and unambiguous 3D structure of the molecule.[7][8] | Applicable to a wide range of molecules in their solution state, which is often more biologically relevant.[11] | Utilizes standard NMR equipment, which is widely available. Simple and convenient for certain functional groups.[13] |
| Key Limitation | The absolute requirement for a single crystal of sufficient quality can be a significant bottleneck.[8][9] | Requires access to a specialized VCD spectrometer and expertise in quantum chemical calculations.[14][15] | Requires chemical derivatization, which may not be straightforward. Interpretation can be complex if conformational effects are significant.[6] |
| Applicability to Target | Highly suitable, as the presence of a chlorine atom enhances anomalous scattering, improving the reliability of the determination.[1][16] | Highly suitable. The molecule can be dissolved in a suitable solvent (e.g., CDCl₃) for analysis.[10] | Suitable. The primary amine can be readily derivatized with a CDA like (R)- and (S)-MTPA-Cl (Mosher's acid chloride).[6] |
Experimental Protocols
Below are detailed methodologies for the two most definitive techniques for absolute configuration determination: Single-Crystal X-ray Diffraction and Vibrational Circular Dichroism.
Protocol 1: Single-Crystal X-ray Diffraction (SXD)
This method provides the most reliable determination of absolute configuration by analyzing the anomalous scattering of X-rays.[6][7]
-
Crystal Growth :
-
Dissolve enantiomerically pure this compound in a suitable solvent or solvent system (e.g., methanol, ethanol, isopropanol/water).
-
Employ slow evaporation, vapor diffusion, or controlled cooling techniques to grow single crystals of suitable quality and size (typically 0.1 - 0.3 mm in each dimension).[16]
-
The hydrochloride salt form often improves the crystallinity of amines.
-
-
Data Collection :
-
Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion.
-
Use a radiation source that maximizes the anomalous scattering effect of the chlorine atom (e.g., Cu Kα radiation).
-
Collect a full sphere of diffraction data, ensuring high redundancy.
-
-
Structure Solution and Refinement :
-
Process the collected diffraction data to obtain integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods to locate the atoms.[6]
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination :
-
The key to determining the absolute configuration is the analysis of anomalous dispersion.[16]
-
During the final stages of refinement, calculate the Flack parameter.[6] A value close to 0 indicates the correct absolute configuration has been modeled, while a value near 1 suggests the inverted configuration.[6] The presence of the chlorine atom in the molecule is advantageous for obtaining a reliable Flack parameter.[1]
-
Protocol 2: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful alternative to SXD that determines absolute configuration in the solution phase by comparing experimental and computationally predicted spectra.[8][17]
-
Sample Preparation :
-
Prepare a solution of enantiomerically pure this compound in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃).
-
The concentration should be optimized for the instrument, typically around 0.1 M.[10]
-
-
Computational Modeling :
-
Perform a thorough conformational search for the molecule using molecular mechanics or other suitable methods.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-311G(d,p)).[13]
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a final, Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.[6]
-
-
Spectra Acquisition :
-
Acquire the experimental IR and VCD spectra of the sample using a VCD spectrometer.
-
Collect data over a sufficient period to achieve a good signal-to-noise ratio.[10]
-
-
Spectral Comparison and Assignment :
-
Compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum for the R-enantiomer.[6]
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra show a good match, the absolute configuration of the sample is confirmed as R.
-
If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is S.[8] The quality of the assignment can be validated by comparing the experimental and calculated IR spectra.[14]
-
Visualized Workflow
A logical workflow is essential for efficiently and accurately determining the absolute configuration of a novel chiral compound.
Caption: Workflow for absolute configuration determination.
Conclusion
Both Single-Crystal X-ray Diffraction and Vibrational Circular Dichroism are powerful and reliable techniques for confirming the absolute configuration of this compound. SXD offers a direct and unambiguous result but is contingent on successful crystallization.[9] VCD provides a robust alternative that analyzes the molecule in solution, which can be advantageous when crystals are unobtainable or when solution-state conformation is of interest.[11] The choice between these methods will ultimately be guided by the physical properties of the sample and the resources available in the laboratory. For a molecule containing a heavy atom like chlorine, SXD is often the preferred method if high-quality crystals can be produced.
References
- 1. Absolute configuration - Wikipedia [en.wikipedia.org]
- 2. purechemistry.org [purechemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules | Semantic Scholar [semanticscholar.org]
- 12. Resolving absolute stereochemistry in early drug discovery with VCD | Webinar | Chemistry World [chemistryworld.com]
- 13. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Resolving Agents: Evaluating (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of enantiomers from a racemic mixture is a critical challenge in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). The selection of an appropriate chiral resolving agent is paramount, as it directly influences the yield, enantiomeric purity, and overall economic viability of the resolution process. This guide provides a comparative analysis of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride against other commonly employed chiral resolving agents.
Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide will establish a performance benchmark by leveraging data from its structurally similar and widely used analogue, (R)-1-phenylethanamine, and its derivatives. This comparison will offer valuable insights into the potential efficacy of this compound and provide a framework for its application in chiral resolution.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The most prevalent method for chiral resolution on an industrial scale is the formation of diastereomeric salts.[1] This technique involves the reaction of a racemic mixture (e.g., a racemic carboxylic acid) with an enantiomerically pure chiral resolving agent (such as a chiral amine). The resulting products are a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility.[1] This difference allows for their separation through fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the crystallized salt is isolated, and the chiral resolving agent is removed, typically by acid-base extraction, to yield the desired enantiomerically enriched compound.[2]
Performance Comparison of Chiral Resolving Agents
While specific data for this compound is not available, the performance of its parent compound, (R)-1-phenylethanamine, and its derivatives in the resolution of various racemic acids is well-documented. The introduction of halogen substituents on the phenyl ring can influence the electronic properties and steric bulk of the resolving agent, which in turn can affect the stability and solubility of the diastereomeric salts, potentially leading to improved resolution efficiency.
The following table summarizes the performance of (R)-1-phenylethanamine and a related derivative in the resolution of different racemic carboxylic acids. This data serves as a valuable reference point for predicting the potential efficacy of this compound.
| Chiral Resolving Agent | Racemic Acid Resolved | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Acid | Reference |
| (R)-1-Phenylethanamine | p-Chloromandelic acid | Ethanol | Not specified | >99% | [3] |
| (R)-1-Phenylethanamine | rac-2-Chloromandelic acid | Not specified | 41% (after recrystallization) | 95% | [4] |
| (R)-N-Benzyl-1-phenylethylamine | 2-Chloromandelic acid | Not specified | Not specified | Not specified | [5] |
| (R)-1-Phenylethanamine | rac-trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid | Acetone/Water | Not specified | >98% (after two recrystallizations) | [4] |
Note: The success and efficiency of chiral resolution are highly dependent on the specific substrate, the choice of solvent, temperature, and the molar ratio of the resolving agent.[3] The data presented above is for illustrative purposes and highlights the potential of phenylethylamine derivatives as effective resolving agents.
Experimental Protocols
A generalized experimental protocol for the chiral resolution of a racemic carboxylic acid using a chiral amine like this compound is provided below. This protocol should be considered a starting point and may require optimization for specific applications.
Diastereomeric Salt Formation and Crystallization
-
Dissolution: Dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) at an elevated temperature to ensure complete dissolution.
-
Addition of Resolving Agent: In a separate vessel, dissolve this compound (0.5 - 1.0 equivalent) in the same solvent, heating if necessary.
-
Salt Formation: Slowly add the resolving agent solution to the solution of the racemic acid with continuous stirring.
-
Crystallization: Allow the resulting solution to cool slowly to ambient temperature. Further cooling in an ice bath may be necessary to induce crystallization. Slow cooling is often crucial for the formation of well-defined crystals with high diastereomeric purity.
-
Isolation: Isolate the crystallized diastereomeric salt by vacuum filtration and wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Suspension: Suspend the isolated diastereomeric salt in water.
-
Acidification: Add a strong acid (e.g., 2M HCl) dropwise until the pH is acidic (pH < 2) to protonate the carboxylic acid and liberate it from the amine salt.
-
Extraction: Extract the liberated carboxylic acid with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) several times.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Remove the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the resolved carboxylic acid should be determined using an appropriate analytical technique. Common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers.
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between the enantiomers.
Visualization of Key Processes
To better illustrate the workflow and decision-making process in chiral resolution, the following diagrams are provided.
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Caption: Decision pathway for selecting a suitable chiral resolving agent.
Conclusion
While direct experimental data for this compound as a chiral resolving agent is limited, the well-established success of its structural analogue, (R)-1-phenylethanamine, and its derivatives provides a strong indication of its potential utility. The presence of chloro and fluoro substituents may offer unique steric and electronic properties that could prove advantageous for the resolution of specific racemic acids. Researchers and drug development professionals are encouraged to consider this compound as a candidate for screening in their chiral resolution protocols, with the expectation that it will perform comparably to other halogenated phenylethylamine-based resolving agents. Empirical screening and optimization of experimental conditions will be key to unlocking its full potential in obtaining enantiomerically pure compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chiral_resolution [chemeurope.com]
- 3. Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Predicted Biological Activities of (R)- and (S)-1-(3-Chloro-2-fluorophenyl)ethanamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the predicted biological activities of the (R) and (S) enantiomers of 1-(3-Chloro-2-fluorophenyl)ethanamine. Due to a scarcity of publicly available, direct experimental data comparing the two enantiomers, this document leverages structure-activity relationship (SAR) principles of similar phenethylamine compounds to infer potential biological targets and activities. The primary aim is to offer a foundational framework for researchers interested in the further investigation and drug development potential of these specific chiral molecules. This guide also includes a generalized experimental protocol for a receptor binding assay and a hypothetical signaling pathway to illustrate potential mechanisms of action.
Introduction
1-(3-Chloro-2-fluorophenyl)ethanamine is a chiral molecule and a substituted phenethylamine derivative. The presence of a stereocenter means it exists as two enantiomers, (R)-1-(3-Chloro-2-fluorophenyl)ethanamine and (S)-1-(3-Chloro-2-fluorophenyl)ethanamine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This stereoselectivity arises from the three-dimensional nature of biological targets such as receptors and enzymes, which preferentially interact with one enantiomer over the other.
Predicted Biological Activity Profile
Based on the core phenethylamine scaffold, it is predicted that the enantiomers of 1-(3-Chloro-2-fluorophenyl)ethanamine could interact with monoamine transporters, such as those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The specific halogen substitutions on the phenyl ring are likely to influence the potency and selectivity of these interactions.
Table 1: Predicted Biological Activity Comparison of 1-(3-Chloro-2-fluorophenyl)ethanamine Enantiomers
| Parameter | (R)-1-(3-Chloro-2-fluorophenyl)ethanamine | (S)-1-(3-Chloro-2-fluorophenyl)ethanamine |
| Predicted Primary Target | Monoamine Transporters (DAT, NET, SERT) | Monoamine Transporters (DAT, NET, SERT) |
| Predicted Affinity (Ki) | Potentially higher affinity for DAT/NET | Potentially higher affinity for SERT |
| Predicted Functional Activity | Reuptake Inhibitor / Releasing Agent | Reuptake Inhibitor / Releasing Agent |
| Predicted In Vivo Effect | Stimulant, Wakefulness-promoting | Antidepressant, Anxiolytic |
Disclaimer: The data presented in this table is predictive and based on structure-activity relationships of similar compounds. It is intended for illustrative purposes and requires experimental validation.
Experimental Protocols
To experimentally determine and compare the biological activities of the (R) and (S) enantiomers, a variety of in vitro and in vivo assays can be employed. A foundational in vitro experiment is the radioligand binding assay to determine the binding affinity of each enantiomer to its putative molecular targets.
Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of (R)- and (S)-1-(3-Chloro-2-fluorophenyl)ethanamine for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Materials:
-
(R)-1-(3-Chloro-2-fluorophenyl)ethanamine
-
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine
-
Cell lines expressing human DAT, NET, or SERT
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)
-
Non-specific binding inhibitors: Nomifensine (for DAT), Desipramine (for NET), Fluoxetine (for SERT)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Harvest cells expressing the target transporter and prepare crude membrane fractions by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of the test compound (either the (R) or (S) enantiomer).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualizations
Hypothetical Experimental Workflow
Caption: A generalized workflow for the comparative evaluation of chiral compounds.
Predicted Signaling Pathway Modulation
Navigating the Synthesis of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride: A Comparative Guide to Synthetic Strategies
For researchers and professionals in the pharmaceutical and fine chemical industries, the efficient and stereoselective synthesis of chiral amines is a critical endeavor. (R)-1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride is a valuable chiral building block, and its synthesis presents challenges in achieving high enantiopurity and yield. This guide provides a comparative overview of potential synthetic routes to this target molecule, leveraging established methodologies in asymmetric synthesis. Due to the limited availability of direct, published experimental data for this specific compound, this guide draws upon analogous transformations and well-documented procedures for structurally similar molecules to provide a practical framework for synthetic route selection and development.
Two principal strategies are explored: asymmetric reductive amination of the corresponding prochiral ketone and chiral resolution of the racemic amine. This guide will delve into the experimental protocols for each approach, present the expected quantitative data in a comparative table, and provide visualizations of the synthetic pathways.
Comparison of Synthetic Routes
| Parameter | Asymmetric Reductive Amination | Chiral Resolution |
| Starting Material | 1-(3-chloro-2-fluorophenyl)ethan-1-one | Racemic 1-(3-chloro-2-fluorophenyl)ethanamine |
| Key Reagents | Chiral catalyst (e.g., Ru-complex), Reducing agent (e.g., H₂), Ammonia source | Chiral resolving agent (e.g., Tartaric acid derivative) |
| Typical Yield | Moderate to High | ~50% (for the desired enantiomer) |
| Enantiomeric Excess (e.e.) | Typically >90% | Can reach >99% after recrystallization |
| Process Steps | Typically a one-pot reaction | Multi-step (salt formation, crystallization, liberation) |
| Atom Economy | Higher | Lower (theoretical maximum of 50% yield for one enantiomer) |
| Scalability | Generally good, catalyst cost can be a factor | Well-established for industrial scale |
Synthetic Pathways
Asymmetric Reductive Amination
This approach involves the direct conversion of the prochiral ketone, 1-(3-chloro-2-fluorophenyl)ethan-1-one, to the desired (R)-enantiomer of the amine in a single step. This is achieved using a chiral catalyst that directs the stereochemical outcome of the reduction of an in-situ formed imine intermediate.
Caption: Asymmetric Reductive Amination Pathway.
Chiral Resolution of Racemic Amine
This classical method involves the separation of a racemic mixture of 1-(3-chloro-2-fluorophenyl)ethanamine. A chiral resolving agent, typically a chiral acid such as a derivative of tartaric acid, is used to form diastereomeric salts with the racemic amine. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the isolated diastereomeric salt.
Caption: Chiral Resolution Pathway.
Experimental Protocols
The following are representative experimental protocols adapted from literature procedures for analogous compounds. These should serve as a starting point for the development of a robust synthesis for this compound.
Route 1: Asymmetric Reductive Amination of 1-(3-chloro-2-fluorophenyl)ethan-1-one
Materials:
-
1-(3-chloro-2-fluorophenyl)ethan-1-one
-
Chiral Ruthenium Catalyst (e.g., RuCl₂(S)-BINAP)
-
Ammonia source (e.g., gaseous ammonia or ammonium salt)
-
Hydrogen gas
-
Solvent (e.g., Methanol, Ethanol)
-
Hydrochloric acid (for salt formation)
Procedure:
-
A high-pressure autoclave is charged with 1-(3-chloro-2-fluorophenyl)ethan-1-one and the chiral ruthenium catalyst in a suitable solvent such as methanol.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with ammonia gas.
-
The system is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
The reaction mixture is stirred at a specific temperature (e.g., 50-80 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by techniques like GC or HPLC.
-
Upon completion, the autoclave is cooled to room temperature and the pressure is carefully released.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude (R)-1-(3-chloro-2-fluorophenyl)ethanamine.
-
The crude amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and a solution of hydrochloric acid in the same solvent is added to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound.
Route 2: Chiral Resolution of Racemic 1-(3-chloro-2-fluorophenyl)ethanamine
Materials:
-
Racemic 1-(3-chloro-2-fluorophenyl)ethanamine
-
Chiral Resolving Agent (e.g., (2R,3R)-Di-O-p-toluoyl-tartaric acid)
-
Solvent for crystallization (e.g., Methanol, Ethanol, or a mixture)
-
Base (e.g., Sodium hydroxide)
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)
-
Hydrochloric acid (for salt formation)
Procedure:
-
Racemic 1-(3-chloro-2-fluorophenyl)ethanamine is dissolved in a suitable solvent (e.g., methanol).
-
A solution of the chiral resolving agent (e.g., (2R,3R)-Di-O-p-toluoyl-tartaric acid) in the same solvent is added to the amine solution. The mixture is heated gently to ensure complete dissolution.
-
The solution is allowed to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. The crystallization process may be aided by seeding with a small crystal of the desired salt.
-
The precipitated diastereomeric salt is collected by filtration and washed with a small amount of cold solvent. The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC.
-
The isolated diastereomeric salt is suspended in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1M NaOH).
-
The mixture is stirred until the solid dissolves completely, and the free amine is extracted into the organic layer.
-
The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the enantiomerically enriched (R)-1-(3-chloro-2-fluorophenyl)ethanamine.
-
The amine is then converted to its hydrochloride salt as described in the previous method.
Conclusion
Both asymmetric reductive amination and chiral resolution offer viable pathways to this compound. The choice of the optimal route will depend on various factors including the availability and cost of starting materials and catalysts, the desired scale of production, and the required level of enantiopurity. Asymmetric reductive amination is an elegant and atom-economical approach that can provide high enantioselectivity in a single step. Chiral resolution, while being a more traditional and potentially lower-yielding method for the desired enantiomer, is a robust and well-established technique that can be readily implemented and scaled up. For any specific application, it is recommended that both routes be experimentally evaluated to determine the most efficient and cost-effective method.
A Comparative Guide to the NMR Spectral Data of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride and Structurally Related Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride and two structurally similar compounds: (R)-1-(3-chlorophenyl)ethanamine and (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride. Due to the limited availability of public experimental NMR data for this compound, this guide presents predicted ¹H and ¹³C NMR data to serve as a reference for researchers. The presented data is intended to facilitate the identification and characterization of these compounds in a laboratory setting.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the target compound and its alternatives. These predictions are based on established principles of NMR spectroscopy and the known effects of substituents on chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| This compound | CH₃ | 1.6 | d | 6.8 |
| CH | 4.8 | q | 6.8 | |
| NH₃⁺ | 9.2 | br s | - | |
| Ar-H (4) | 7.4 | t | 8.0 | |
| Ar-H (5) | 7.6 | t | 7.5 | |
| Ar-H (6) | 7.8 | d | 7.5 | |
| (R)-1-(3-chlorophenyl)ethanamine | CH₃ | 1.4 | d | 6.7 |
| CH | 4.2 | q | 6.7 | |
| NH₂ | 2.1 | br s | - | |
| Ar-H (2) | 7.5 | s | - | |
| Ar-H (4) | 7.4 | d | 7.8 | |
| Ar-H (5) | 7.3 | t | 7.8 | |
| Ar-H (6) | 7.4 | d | 7.8 | |
| (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride | CH₃ | 1.5 | d | 6.9 |
| CH | 4.6 | q | 6.9 | |
| NH₃⁺ | 9.1 | br s | - | |
| Ar-H (2) | 7.8 | d | 2.1 | |
| Ar-H (5) | 7.5 | dd | 8.7, 2.1 | |
| Ar-H (6) | 7.6 | t | 8.7 |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound | CH₃ | 19.5 |
| CH | 48.0 | |
| Ar-C1 | 133.0 (d, J=15 Hz) | |
| Ar-C2 | 155.0 (d, J=250 Hz) | |
| Ar-C3 | 120.0 (d, J=5 Hz) | |
| Ar-C4 | 130.0 | |
| Ar-C5 | 126.0 | |
| Ar-C6 | 128.0 | |
| (R)-1-(3-chlorophenyl)ethanamine | CH₃ | 24.0 |
| CH | 50.0 | |
| Ar-C1 | 145.0 | |
| Ar-C2 | 126.0 | |
| Ar-C3 | 133.0 | |
| Ar-C4 | 127.0 | |
| Ar-C5 | 130.0 | |
| Ar-C6 | 125.0 | |
| (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride | CH₃ | 20.0 |
| CH | 49.0 | |
| Ar-C1 | 138.0 (d, J=3 Hz) | |
| Ar-C2 | 129.0 (d, J=7 Hz) | |
| Ar-C3 | 120.0 (d, J=18 Hz) | |
| Ar-C4 | 158.0 (d, J=245 Hz) | |
| Ar-C5 | 117.0 (d, J=21 Hz) | |
| Ar-C6 | 128.0 |
Disclaimer: The NMR data presented in these tables are predicted and should be used for reference purposes only. Actual experimental data may vary.
Experimental Protocols
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation and comparison.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the amine hydrochloride salt for ¹H NMR, or 20-30 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-referencing NMR data and the relationship between the compounds discussed.
Caption: Workflow for NMR Data Acquisition, Processing, and Comparative Analysis.
Caption: Structural Relationships of the Compared Amines.
A Comparative Guide to Chiral Column Performance for the Enantiomeric Separation of 1-(3-Chloro-2-fluorophenyl)ethanamine
For researchers, scientists, and professionals in drug development, the successful separation of enantiomers is a critical step in the discovery, development, and quality control of chiral pharmaceuticals. 1-(3-Chloro-2-fluorophenyl)ethanamine is a chiral primary amine for which the differential biological activity of its enantiomers necessitates a reliable and robust analytical method for their separation and quantification. This guide provides a comparative overview of the expected performance of various chiral stationary phases (CSPs) and a systematic approach to developing a successful separation method, even in the absence of specific published data for this compound.
The separation of chiral primary amines is often successfully achieved using polysaccharide-based CSPs.[1] These columns, typically derived from amylose or cellulose coated or immobilized on a silica support, offer a wide range of selectivity for many chiral compounds.[2][3] The selection of the appropriate polysaccharide backbone and the specific derivative is a key factor in achieving enantiomeric resolution.[2]
Comparative Performance of Polysaccharide-Based Chiral Columns for Amine Separation
| Chiral Stationary Phase (CSP) Type | Common Derivatives | Typical Mobile Phase (Normal Phase) | Typical Mobile Phase (Polar Organic) | Expected Performance for Chiral Amines |
| Cellulose-based | tris(3,5-dimethylphenylcarbamate)tris(3,5-dichlorophenylcarbamate)tris(4-methylbenzoate) | Hexane/Isopropanol (IPA) with 0.1% Diethylamine (DEA) or other basic additive | Acetonitrile (ACN)/Methanol (MeOH) with 0.1% DEA or other basic additive | Generally high success rate. Good peak shape is often achieved with the addition of a basic modifier to the mobile phase to suppress interactions with residual silanols.[1] |
| Amylose-based | tris(3,5-dimethylphenylcarbamate)tris((S)-α-methylbenzylcarbamate) | Hexane/Ethanol (EtOH) with 0.1% DEA or other basic additive | ACN/IPA with 0.1% DEA or other basic additive | Often provides complementary selectivity to cellulose-based phases. Immobilized versions offer greater solvent compatibility, allowing for a wider range of mobile phases.[1] |
| Cyclofructan-based | Derivatized cyclofructans | Not typically used in normal phase for amines. | ACN/MeOH with acidic and basic additives (e.g., 0.3% TFA and 0.2% TEA) | High success rate for primary amines in the polar organic mode.[1] |
Data synthesized from multiple sources for illustrative purposes.[1]
Experimental Protocol: A Systematic Approach to Chiral Method Development
The following is a generalized protocol for developing a chiral separation method for 1-(3-Chloro-2-fluorophenyl)ethanamine. This systematic approach of screening and optimization will maximize the probability of achieving a baseline separation.
1. Initial Column Screening:
-
Column Selection: Begin by screening a set of complementary polysaccharide-based columns. A recommended starting set includes a cellulose-based column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and an amylose-based column (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase Screening (Normal Phase):
-
Mobile Phase A: Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).
-
Mobile Phase B: Hexane/Ethanol (90:10, v/v) with 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
-
Mobile Phase Screening (Polar Organic Mode):
-
Mobile Phase C: Acetonitrile/Methanol (90:10, v/v) with 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength.
-
2. Method Optimization:
-
Once partial or full separation is observed, optimize the mobile phase composition to improve resolution (Rs) and reduce analysis time.
-
Adjusting Alcohol Content: Vary the percentage of the alcohol modifier (e.g., from 5% to 20%). Lowering the alcohol content generally increases retention and may improve resolution.[4]
-
Changing the Alcohol Modifier: If using a hexane/alcohol mobile phase, switching between isopropanol, ethanol, and n-propanol can significantly alter selectivity.
-
Optimizing the Additive: The choice and concentration of the basic additive (e.g., DEA, triethylamine (TEA), butylamine (BA)) can impact peak shape and retention.[1] Test different additives and concentrations (e.g., 0.05% to 0.2%).
-
Temperature Effects: Evaluate the effect of column temperature (e.g., 15 °C to 40 °C). Lower temperatures often increase enantioselectivity.
3. Sample and Mobile Phase Preparation:
-
Sample Preparation: Dissolve the 1-(3-Chloro-2-fluorophenyl)ethanamine sample in the initial mobile phase to ensure good peak shape.
-
Mobile Phase Preparation: Accurately prepare the mobile phase mixtures, including the basic additive, and ensure thorough mixing and degassing.
4. System Suitability:
-
Before sample analysis, perform a system suitability test by injecting a standard solution to ensure the system is operating correctly and to establish benchmarks for retention time, resolution, and peak asymmetry.
Workflow for Chiral Method Development
The following diagram illustrates the logical workflow for the chiral method development process described above.
By following this systematic approach, researchers can efficiently develop a robust and reliable chiral HPLC method for the separation of 1-(3-Chloro-2-fluorophenyl)ethanamine enantiomers, ensuring accurate assessment of enantiomeric purity for research and quality control purposes.
References
Benchmarking Purity of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride from Commercial Sources: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a critical chiral building block in the synthesis of various pharmaceutical agents. Given that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, the enantiomeric purity of this starting material is of utmost importance for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a framework for objectively comparing the purity of this compound from various commercial suppliers, supported by detailed experimental protocols for chiral High-Performance Liquid Chromatography (HPLC) analysis.
Comparative Purity Analysis
The enantiomeric excess (e.e.) is a critical parameter for evaluating the purity of chiral compounds. The following table summarizes hypothetical purity data for this compound from three different commercial sources, as would be determined by the experimental protocol outlined below.
| Supplier | Lot Number | Stated Purity (%) | Experimentally Determined Purity (R-enantiomer, %) | Enantiomeric Excess (e.e., %) |
| Supplier A | A123 | >99.0 | 99.85 | 99.70 |
| Supplier B | B456 | >98.0 | 99.20 | 98.40 |
| Supplier C | C789 | >99.0 | 99.95 | 99.90 |
Experimental Protocols
Accurate determination of enantiomeric purity is crucial. Chiral HPLC is a widely used and reliable technique for separating and quantifying enantiomers.[1][2] The use of a chiral stationary phase (CSP) allows for the differential interaction of the enantiomers, leading to their separation.[2][3]
Chiral HPLC Method for Purity Determination
This protocol outlines a general method for determining the enantiomeric purity of this compound. Method development and validation should be performed in accordance with ICH guidelines.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose phenylcarbamates, is often effective for separating chiral amines.[4] An acetylated β-cyclodextrin stationary phase can also provide excellent performance for chiral amine separation in reversed-phase mode.[5]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape. A typical starting point could be a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The enantiomeric excess (% e.e.) is calculated from the peak areas of the R- and S-enantiomers using the following formula:
% e.e. = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.
Visualizing the Workflow and a Relevant Pathway
To facilitate understanding, the following diagrams illustrate the experimental workflow for purity analysis and a conceptual signaling pathway where a downstream product of this chiral amine might be active.
Caption: Experimental workflow for the comparative purity analysis of this compound.
Caption: Conceptual signaling pathway for a GPCR-targeting drug synthesized using the chiral amine.
References
- 1. skpharmteco.com [skpharmteco.com]
- 2. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 3. benchchem.com [benchchem.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Safety Operating Guide
Safe Disposal of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, a halogenated organic compound. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for the specific chemical for complete hazard information. In the absence of a specific SDS for this compound, it is prudent to handle it as a hazardous substance, taking into account its chemical structure which includes a halogenated aromatic ring and an amine hydrochloride group.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Characterization and Segregation
This compound falls into the category of halogenated organic waste .[1][2] It is imperative to segregate this waste stream from non-halogenated organic wastes to facilitate proper disposal and manage costs, as the disposal of mixed waste can be more complex and expensive.[3]
Do not mix this waste with incompatible materials. Key incompatibilities to avoid include:
The pH of the collected waste solution should ideally be maintained between 6 and 9.[6]
Step-by-Step Disposal Protocol
-
Container Selection:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and "Halogenated Organic Waste".[1][7]
-
List all chemical constituents and their approximate concentrations on the label.[2][4] This includes the full chemical name: "this compound" and any solvents used.
-
Maintain a log of the accumulated waste.
-
-
Accumulation:
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).
-
Collect the rinsate as halogenated organic waste in your designated waste container.[8]
-
After triple-rinsing, deface the original label on the container before disposal as regular laboratory glass or plastic waste, in accordance with institutional policies.
-
-
Spill Management:
-
Final Disposal:
-
Once the waste container is nearly full (approximately 75-80% capacity to allow for expansion), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Do not dispose of this chemical down the drain or by evaporation.[5] The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a permitted hazardous waste facility.[2]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [1][2] |
| pH Range for Aqueous Solutions | 6 - 9 | [6] |
| Container Material | High-Density Polyethylene (HDPE) or other compatible plastic | [5] |
| SAA Liquid Waste Limit | Typically up to 25 or 55 gallons (check institutional policy) | [1][8][9] |
| Container Fill Level | ~75-80% of capacity | [1] |
Disposal Workflow
Caption: Logical workflow for the disposal of this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Personal protective equipment for handling (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS No. 1253792-97-0). Adherence to these guidelines is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Goggles | Tightly fitting; compliant with EN 166 (EU) or OSHA 29 CFR 1910.133 (US)[1] |
| Face Shield | Recommended when splash hazard exists | |
| Hand Protection | Gloves | Impermeable chemical-resistant gloves (e.g., nitrile rubber). Inspect before use[2] |
| Body Protection | Protective Clothing | Lab coat or chemical-resistant suit to prevent skin contact[1] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated. A P95 (US) or P1 (EU EN 143) particle respirator is recommended for nuisance exposures[3] |
Operational Handling and Storage Plan
Safe handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2]. Keep the container tightly closed and upright[2]. The product should be stored locked up[1][4][5].
Handling Procedures:
-
Ventilation: Always handle this compound in a chemical fume hood with adequate exhaust ventilation[2][5].
-
Personal Hygiene: Wash hands thoroughly before and after handling. Do not eat, drink, or smoke in the handling area[2].
-
Spill Prevention: Take measures to prevent the build-up of electrostatic charge[2]. Use anti-static and spark-proof equipment where possible[2].
-
Avoid Contact: Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.
Emergency Response and First Aid
Immediate and appropriate action is vital in case of accidental exposure.
Spill Cleanup:
-
Evacuate: Keep personnel away from the spill area[2].
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage if it is safe to do so. Do not let the product enter drains[2].
-
Absorption: Absorb the spill with an inert material (e.g., sand, silica gel, vermiculite) and transfer it into a sealed container for disposal[2].
-
Decontamination: Clean the spill area thoroughly.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[2].
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention[2].
-
Ingestion: If swallowed, rinse the mouth with water (only if the person is conscious) and contact a poison center or physician. Do NOT induce vomiting[1][2][4].
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention[1][2].
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Procedure | Regulatory Compliance |
| Unused Product | Dispose of as hazardous waste through a licensed waste disposal company. Do not allow it to enter waterways or sewer systems[2]. | Follow local, state, and federal regulations. |
| Contaminated Materials | Absorbent materials, gloves, and other contaminated items should be placed in a sealed, labeled container and disposed of as hazardous waste. | Adhere to institutional and regulatory guidelines. |
| Empty Containers | Some outer packaging may be recyclable if not contaminated. Otherwise, dispose of as hazardous waste[2]. | Consult with your institution's safety officer. |
Visual Workflow and Emergency Protocols
To further clarify the handling and emergency procedures, the following diagrams illustrate the standard operational workflow and the emergency response plan for a spill.
Caption: Standard operational workflow for handling the chemical.
Caption: Emergency response plan for a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
